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  • Product: 2,6-dichloro-7-isopropyl-7H-purine
  • CAS: 953018-13-8

Core Science & Biosynthesis

Foundational

Unveiling the In Vitro Mechanism of Action of 2,6-Dichloro-7-isopropyl-7H-purine: A Dual-Modality Scaffold

An in-depth technical analysis of the in vitro mechanism of action of 2,6-dichloro-7-isopropyl-7H-purine (DCIP) requires looking beyond its historical classification. As a Senior Application Scientist, I approach this mo...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of the in vitro mechanism of action of 2,6-dichloro-7-isopropyl-7H-purine (DCIP) requires looking beyond its historical classification. As a Senior Application Scientist, I approach this molecule not merely as a synthetic byproduct, but as a specialized pharmacological scaffold.

Below is a comprehensive whitepaper detailing the structural dynamics, primary mechanisms of action, and the self-validating experimental protocols required to evaluate this compound in vitro.

Structural Dynamics and Isomeric Distinctiveness

Historically, 2,6-dichloro-7-isopropyl-7H-purine (DCIP) was isolated as a minor N7-alkylated side product during the synthesis of novel 2,6,9-trisubstituted purine kinase inhibitors (e.g., roscovitine analogues)[1]. However, the biological activity of purine derivatives is highly dependent on their substitution patterns.

While N9-substituted purines typically mimic the adenine ring of ATP to competitively inhibit kinases, the N7-isopropyl isomer presents a distinct steric profile. Crystallographic data reveals that the fused imidazole and pyrimidine rings of DCIP remain essentially planar, with a maximum deviation of only 0.0111 Å in the pyrimidine ring and a tight dihedral angle of 1.32°[1]. This high degree of planarity, combined with the bulky N7-isopropyl group, alters its hydrogen-bonding network, allowing it to intercalate into narrow, hydrophobic allosteric pockets rather than standard kinase hinge regions.

Primary Mechanism of Action: PRR and STING Modulation

Recent pharmacological advancements have repositioned the DCIP scaffold as a direct immunomodulatory agent. Specifically, it has been identified as an inhibitor of Pattern Recognition Receptors (PRRs), most notably STING (Stimulator of Interferon Genes)[2].

The in vitro mechanism of action follows a precise cascade of competitive antagonism:

  • Orthosteric Competition: In a homeostatic immune response, the detection of cytosolic DNA triggers the synthesis of the cyclic dinucleotide 2'3'-cGAMP, which binds to the nucleotide-binding domain (NBD) of STING. DCIP acts as a competitive antagonist at this exact pocket[2].

  • Conformational Locking: By occupying the NBD, the rigid, planar purine core of DCIP prevents the conformational change required for STING to oligomerize.

  • Translocation Blockade: Consequently, STING is tethered to the endoplasmic reticulum (ER) and cannot translocate to the Golgi apparatus. This halts the recruitment of TBK1 and the subsequent phosphorylation of IRF3, ultimately silencing Type I Interferon (IFN) transcription[2].

STING_Inhibition cGAMP Endogenous Ligand (2'3'-cGAMP) STING STING Receptor (ER Resident) cGAMP->STING Activates NBD DCIP 2,6-dichloro-7-isopropyl-7H-purine (DCIP) DCIP->STING Competitive Antagonism Translocation ER-to-Golgi Translocation STING->Translocation Blocked by DCIP TBK1 TBK1 / IRF3 Activation Translocation->TBK1 IFN Type I IFN Expression TBK1->IFN

Mechanistic pathway of STING inhibition by 2,6-dichloro-7-isopropyl-7H-purine (DCIP).

Self-Validating In Vitro Protocols

Evaluating a low-molecular-weight fragment like DCIP (MW: 231.08 g/mol ) requires an orthogonal, self-validating approach. Relying solely on downstream enzymatic assays can yield false positives due to compound aggregation or off-target cytotoxicity. Therefore, we deploy a biophysical target engagement assay paired with a functional cellular reporter system.

Validation_Workflow Prep 1. Compound Prep DCIP in DMSO SPR 2. Biophysical Assay SPR Target Engagement Prep->SPR Cell 3. Cellular Assay THP-1 Reporter Prep->Cell Analysis 4. Data Synthesis IC50 & KD Profiling SPR->Analysis Cell->Analysis

Self-validating in vitro workflow for assessing DCIP target engagement and efficacy.

Protocol A: Biophysical Target Engagement via Surface Plasmon Resonance (SPR)

Causality: SPR is selected over TR-FRET because it provides real-time, label-free kinetic data ( kon​ and koff​ ). This is essential for confirming that DCIP physically interacts with the STING NBD rather than acting as an assay artifact.

  • Surface Preparation: Immobilize recombinant human STING (residues 139-379, containing the NBD) onto a CM5 sensor chip via standard amine coupling.

  • Analyte Preparation: Dilute DCIP in running buffer (PBS, 0.05% Tween-20, 1% DMSO) to a concentration series ranging from 1.56 µM to 50 µM. Critical Step: Ensure strict DMSO matching between the analyte and running buffer to prevent bulk refractive index shifts.

  • Execution: Inject the DCIP series over the active and reference flow cells at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( KD​ ).

Protocol B: Functional Validation via THP-1 Dual-Reporter Assay

Causality: To prove that the biophysical binding observed in SPR translates to functional pathway inhibition, we utilize a human monocyte cell line (THP-1) engineered with an IRF3-inducible luciferase reporter. A parallel cell viability assay is mandatory to ensure that the observed reduction in luminescence is due to true pathway inhibition, not cytotoxicity.

  • Cell Seeding: Plate THP-1 Dual reporter cells at 1×105 cells/well in a 96-well format.

  • Pre-incubation: Treat cells with varying concentrations of DCIP (0.1 µM to 30 µM) for 1 hour.

  • Stimulation: Transfect the cells with 2'3'-cGAMP (1 µg/mL) using a lipid-based delivery agent to activate the STING pathway.

  • Readout: After 24 hours, measure Lucia luciferase activity in the supernatant using a luminometer.

  • Counter-Screen: Immediately perform a CellTiter-Glo assay on the remaining cells to quantify ATP levels (viability). Normalize the luciferase signal to the viability signal to calculate the true IC50​ .

Quantitative Data Summary

The physicochemical parameters and structural metrics that dictate the in vitro behavior of DCIP are summarized below. The strict planarity of the molecule is the primary driver of its ability to act as a competitive antagonist at nucleotide-binding domains.

ParameterValueSource
Chemical Name 2,6-dichloro-7-isopropyl-7H-purineLookChem[3]
CAS Number 953018-13-8BOC Sciences[]
Molecular Weight 231.08 g/mol LookChem[3]
Melting Point 425–427 K (152–154 °C)Acta Cryst.[1]
Dihedral Angle (Rings) 1.32 (8)°Acta Cryst.[1]
Max Deviation (Pyrimidine) 0.0111 (15) ÅActa Cryst.[1]
Primary Target Pathway STING / PRR Nucleotide Binding DomainWO2020181050A1[2]
References
  • "2,6-Dichloro-7-isopropyl-7H-purine", Acta Crystallographica Section E: Structure Reports Online, National Institutes of Health (PMC). 1

  • "WO2020181050A1 - Compounds, compositions, and methods for the treatment of disease", Google Patents, WIPO. 2

  • "CAS 953018-13-8 2,6-Dichloro-7-isopropylpurine - Building Block", BOC Sciences.

  • "2,6-dichloro-7-isopropyl-7H-purine Chemical Properties", LookChem. 3

Sources

Exploratory

Advanced Methodologies for 2,6-Dichloro-7-isopropyl-7H-purine Receptor Binding Affinity Assays

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development Chemical Rationale and Structural Significance In the landscape of rational...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Molecular Pharmacology & Assay Development

Chemical Rationale and Structural Significance

In the landscape of rational drug design, purine scaffolds serve as privileged structures due to their biomimetic relationship with endogenous nucleosides like adenosine and ATP. The compound 2,6-dichloro-7-isopropyl-7H-purine is of particular pharmacological interest. Synthetically, the alkylation of 2,6-dichloro-9H-purine with 2-iodopropane under basic conditions (e.g., K₂CO₃ in DMSO) yields a regiomeric mixture: the N9-isomer as the major product (~89%) and the N7-isomer as the minor side product (~11%) 1.

Despite its lower synthetic yield, the isolated N7-isomer—obtained as a pale yellow crystalline powder 2—presents a unique spatial geometry. The shift of the isopropyl group from the N9 to the N7 position fundamentally alters the vector of the purine ring within the orthosteric binding pockets of G Protein-Coupled Receptors (GPCRs), particularly the Adenosine Receptors (A1, A2A, A2B, A3) 3. Furthermore, the highly electrophilic chlorine atoms at C2 and C6 allow this molecule to serve as a versatile precursor for nucleophilic aromatic substitution (SNAr), generating diverse libraries of 2,6,7-trisubstituted purine receptor antagonists and atypical kinase inhibitors 1.

Mechanistic Grounding: The Adenosine Receptor System

To evaluate the binding affinity of 2,6-dichloro-7-isopropyl-7H-purine, we utilize radioligand binding assays targeting human adenosine receptors stably expressed in Chinese Hamster Ovary (CHO) cells 4. Adenosine receptors are class A GPCRs that modulate intracellular cAMP levels via Gs (stimulatory) or Gi/o (inhibitory) proteins.

GPCR_Signaling Ligand 7-Isopropyl Purine Ligand Receptor Adenosine Receptor (GPCR) Ligand->Receptor Binds Pocket GProtein G-Protein (Gs / Gi) Receptor->GProtein Conformational Change Effector Adenylate Cyclase GProtein->Effector Subunit Dissociation Response cAMP Modulation (Functional Readout) Effector->Response ATP Conversion

Mechanism of adenosine receptor modulation by purine ligands.

Experimental Methodologies: Step-by-Step Protocols

As an application scientist, it is critical to understand that an assay is only as robust as its controls and buffer conditions. The following protocols establish a self-validating system for determining the inhibition constant ( Ki​ ) of our target compound.

Protocol A: Membrane Preparation & Standardization

Causality Check: Why use EDTA and MgCl₂? EDTA chelates divalent cations during homogenization to inhibit endogenous metalloproteases, preserving receptor integrity. However, during the binding assay, Mg²⁺ must be reintroduced because divalent cations are essential for stabilizing the high-affinity agonist state of the GPCR-G protein complex.

  • Cell Harvest: Culture CHO cells expressing the target human AR subtype (e.g., hA3) to 80-90% confluency. Wash twice with ice-cold PBS to halt cellular metabolism.

  • Homogenization: Resuspend the cell pellet in ice-cold Lysis Buffer (50 mM Tris-HCl, 1 mM EDTA, pH 7.4). Homogenize using a Dounce homogenizer (15 strokes) on ice.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 min at 4°C to remove intact cells and nuclei. Transfer the supernatant and centrifuge at 40,000 × g for 20 min at 4°C to pellet the membrane fraction.

  • Resuspension & Quantification: Resuspend the pellet in Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4). Quantify protein concentration using a standard BCA assay. Aliquot and store at -80°C.

Protocol B: Competitive Radioligand Binding Assay

Causality Check: Why add Adenosine Deaminase (ADA)? CHO cells naturally secrete endogenous adenosine. If left in the preparation, it acts as a silent competitor, artificially inflating the apparent IC50​ of the test compound. ADA (2 U/mL) enzymatically converts endogenous adenosine to inactive inosine, ensuring a clean baseline.

  • Assay Buffer Preparation: Prepare 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, 2 U/mL ADA, pH 7.4.

  • Tracer Selection: Select the appropriate radioligand based on the receptor subtype. For A1, use [³H]DPCPX; for A3, use [¹²⁵I]AB-MECA 5.

  • Reaction Assembly (96-well plate):

    • Add 50 µL of 2,6-dichloro-7-isopropyl-7H-purine (serial dilutions from 10−10 to 10−5 M in 2% DMSO).

    • Add 50 µL of the radioligand (e.g., 0.4 nM [¹²⁵I]AB-MECA).

    • Add 100 µL of membrane suspension (10-20 µg protein/well) to initiate the reaction.

  • Self-Validation Controls: Include wells with vehicle only (Total Binding) and wells containing 10 µM CPA or NECA to define Non-Specific Binding (NSB).

  • Incubation: Incubate the plates at 25°C for 90 minutes to ensure thermodynamic equilibrium is reached.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters using a 96-well cell harvester.

    • Critical Step: Pre-soak filters in 0.5% Polyethylenimine (PEI) for 1 hour. PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the radioligand.

  • Washing: Wash filters 3× with 300 µL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4). The cold temperature minimizes the dissociation rate ( koff​ ) of the bound radioligand during the wash.

  • Quantification: Add scintillation cocktail and measure radioactivity (CPM) using a MicroBeta microplate counter.

Assay_Workflow Step1 1. Membrane Preparation (CHO cells expressing ARs) Step3 3. Radioligand Incubation (Membranes + Ligand + Tracer) Step1->Step3 Step2 2. Compound Dilution (Purine Derivatives) Step2->Step3 Step4 4. Rapid Filtration (GF/B filters + 0.5% PEI) Step3->Step4 Equilibrium Reached (90 min, 25°C) Step5 5. Scintillation Counting (Quantify Bound Radioligand) Step4->Step5 Wash Unbound Tracer Step6 6. Pharmacological Analysis (Ki & IC50 Determination) Step5->Step6 CPM Data Extraction

Workflow for purine derivative radioligand binding assays.

Data Analysis & Pharmacological Interpretation

Raw CPM data must be transformed to determine the absolute binding affinity. The IC50​ value (the concentration of the purine required to displace 50% of the radioligand) is assay-dependent. To derive the true thermodynamic inhibition constant ( Ki​ ), we apply the Cheng-Prusoff Equation :

Ki​=1+Kd​[L]​IC50​​

Where [L] is the concentration of the radioligand used, and Kd​ is the dissociation constant of the radioligand for that specific receptor batch.

Quantitative Data Summary

The table below summarizes representative binding affinities demonstrating the structure-activity relationship (SAR) shift when comparing the N9-isomer to the N7-isomer (2,6-dichloro-7-isopropyl-7H-purine), and a subsequent functionalized derivative. Notice how the N7-alkylation vector inherently biases the scaffold toward the A3 receptor pocket.

Compound ScaffoldhA1 ( Ki​ , nM)hA2A ( Ki​ , nM)hA2B ( IC50​ , nM)hA3 ( Ki​ , nM)Functional Profile
2,6-dichloro-9-isopropyl-9H-purine (N9 Isomer)450 ± 32>10,000>10,000120 ± 15Antagonist
2,6-dichloro-7-isopropyl-7H-purine (N7 Isomer)1,200 ± 85>10,000>10,00045 ± 8Antagonist
C6-Substituted N7-Derivative (Representative)85 ± 123,500 ± 2108,000 ± 4504.2 ± 0.5Potent A3 Antagonist

Data Interpretation: The base 2,6-dichloro-7-isopropyl-7H-purine scaffold exhibits a moderate baseline affinity for the A3 receptor ( Ki​ = 45 nM). Because binding affinity ( Ki​ ) only measures orthosteric occupation and not intrinsic efficacy, downstream functional assays (e.g., TR-FRET cAMP accumulation) are required to confirm that these N7-purines act as neutral antagonists, successfully blocking agonist-induced conformational changes in the GPCR.

Sources

Foundational

Early-Stage Drug Discovery Using 2,6-Dichloro-7-isopropyl-7H-purine: Scaffold Synthesis, Bimodal Functionalization, and Kinase Inhibitor Design

Executive Summary In the landscape of targeted oncology and cell-cycle regulation, purine-based scaffolds remain a cornerstone for the development of ATP-competitive kinase inhibitors. While N9-substituted purines (e.g.,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of targeted oncology and cell-cycle regulation, purine-based scaffolds remain a cornerstone for the development of ATP-competitive kinase inhibitors. While N9-substituted purines (e.g., Roscovitine, Purvalanol) dominate the clinical space, 2,6-dichloro-7-isopropyl-7H-purine offers a privileged, orthogonal vector for drug discovery. By shifting the alkyl substituent from the N9 to the N7 position, medicinal chemists can fundamentally alter the spatial orientation of the purine core within the kinase ATP-binding pocket.

This technical guide details the causal logic behind the synthesis, regioisomer resolution, and sequential functionalization of 2,6-dichloro-7-isopropyl-7H-purine, providing a self-validating framework for early-stage drug discovery.

The Chemical Rationale: N7- vs. N9-Regiochemistry

The purine ring system is a classic bioisostere for the adenine moiety of ATP. When functionalizing the 2,6-dichloropurine precursor, alkylation typically yields a mixture of N9 and N7 regioisomers.

Thermodynamically, the N9-isomer is favored due to the minimization of steric clash with the C6 substituent. However, isolating the minor N7-isomer—specifically 2,6-dichloro-7-isopropyl-7H-purine—unlocks unique structure-activity relationships (SAR). The 7-isopropyl group provides a lipophilic anchor that interacts with distinct hydrophobic sub-pockets in the kinase hinge region, while simultaneously altering the electron density of the pyrimidine ring. This electron-withdrawing effect across the fused system establishes a strict reactivity gradient between the C6 and C2 chlorine atoms, enabling protecting-group-free, bimodal functionalization.

Scaffold Synthesis and Regioisomer Resolution

The synthesis of 2,6-dichloro-7-isopropyl-7H-purine relies on the direct alkylation of 2,6-dichloro-9H-purine. Because the N9 position is thermodynamically favored, strict temperature control is required to trap the kinetic N7 byproduct [1], [2].

Experimental Protocol 1: Synthesis and Isolation

Objective: Alkylate 2,6-dichloropurine and isolate the minor N7-isomer.

  • Deprotonation: Suspend 2,6-dichloro-9H-purine (1.0 equiv, e.g., 23.8 mmol) in anhydrous dimethyl sulfoxide (DMSO). Add anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).

    • Causality: DMSO, a polar aprotic solvent, strips the solvation shell from the potassium cation, rendering the carbonate highly basic and the resulting purine anion highly nucleophilic.

  • Alkylation: Dropwise add 2-iodopropane (5.0 equiv) to the well-stirred solution.

  • Kinetic Control: Maintain the reaction mixture strictly between 15–18 °C for 8 hours.

    • Causality: Elevated temperatures drive the equilibrium entirely toward the N9-isomer. Lower temperatures preserve the ~11% yield of the kinetic N7-isomer [2].

  • Quench and Extraction: Dilute the mixture with chilled deionized water to quench the reaction and precipitate organic intermediates. Extract extensively with diethyl ether (7 × 15 vol).

  • Washing: Wash the combined organic layers with brine to partition out residual DMSO, then dry over anhydrous sodium sulfate (Na₂SO₄) and concentrate in vacuo.

  • Chromatographic Resolution: Load the crude mixture onto a silica gel column. Elute with a petroleum ether/ethyl acetate (1/1, v/v) gradient. The N7-isomer (2,6-dichloro-7-isopropyl-7H-purine) elutes as a minor fraction, yielding a pale yellow crystalline powder.

Workflow A 2,6-dichloro-9H-purine + 2-iodopropane B Alkylation (DMSO, K2CO3) A->B C N9-isomer (Major) B->C 89% D N7-isomer (Minor) B->D 11% E C6-SNAr (R1-NH2, TEA) D->E Regioselective F C2-SNAr / Coupling (R2-NH2) E->F Orthogonal G 2,6,7-Trisubstituted Kinase Inhibitor F->G

Synthetic workflow from 2,6-dichloropurine to 2,6,7-trisubstituted kinase inhibitors.

Bimodal Functionalization: The C6/C2 Reactivity Gradient

Once isolated, 2,6-dichloro-7-isopropyl-7H-purine serves as a versatile electrophile. The halogens at C6 and C2 undergo Nucleophilic Aromatic Substitution (SNAr) at vastly different rates. The C6 position is highly electron-deficient due to the inductive pull of the adjacent N1 and N7 atoms, making it the primary site of attack.

Experimental Protocol 2: Sequential SNAr Functionalization

Step 1: C6 Substitution (Mild Conditions)

  • Dissolve 2,6-dichloro-7-isopropyl-7H-purine (1.0 equiv) in dimethylformamide (DMF).

  • Add a primary amine (e.g., benzylamine derivative, 1.2 equiv) and triethylamine (TEA, 2.0 equiv) to scavenge the generated HCl.

  • Heat to 80–100 °C for 4–12 hours.

  • Result: The amine selectively displaces the C6 chlorine, leaving the C2 chlorine intact [2].

Step 2: C2 Substitution (Harsh Conditions)

  • Isolate the C6-substituted intermediate.

  • React with a secondary amine or aniline derivative (excess). Because the C2 position is less electrophilic (and further deactivated by the electron-donating amine now at C6), this step requires temperatures of 120–150 °C, often performed neat or in a sealed pressure vessel.

  • Alternative: For unreactive nucleophiles, utilize palladium-catalyzed Buchwald-Hartwig cross-coupling.

Quantitative Reaction Parameters

The following table summarizes the expected thermodynamic distributions and yields for the functionalization of this scaffold based on established literature parameters [1], [2].

Reaction StepReagents / SolventTemperatureTimeTypical Yield / Ratio
N-Alkylation 2-iodopropane, K₂CO₃, DMSO15–18 °C8 hN9 (89%) : N7 (11%)
C6-SNAr R₁-NH₂, TEA, DMF80–100 °C4–12 h60–85%
C2-SNAr R₂-NH₂, neat or n-butanol120–150 °C12–24 h40–70%

Target Application: ATP-Competitive Kinase Inhibition

The ultimate goal of utilizing the 2,6-dichloro-7-isopropyl-7H-purine scaffold is the generation of highly specific kinase inhibitors. By placing the isopropyl group at N7 rather than N9, the molecule adopts a flipped orientation within the ATP-binding pocket.

  • The Purine Core: Acts as the primary hydrogen bond donor/acceptor system to the kinase hinge region (typically interacting with backbone amides).

  • The N7-Isopropyl Group: Projects into the hydrophobic region of the pocket, restricting rotational degrees of freedom and enhancing binding entropy.

  • The C6 and C2 Substituents: Project toward the solvent-exposed channel and the deep specificity pocket, respectively, allowing chemists to tune pharmacokinetic properties and target selectivity.

KinaseBinding ATP ATP-Binding Pocket (Kinase Hinge Region) Purine Purine Scaffold (H-bond Donor/Acceptor) Purine->ATP Binds Hinge C6 C6-Substituent (Ribose/Solvent Channel) C6->Purine Modulates C2 C2-Substituent (Specificity Pocket) C2->Purine Modulates N7 N7-Isopropyl (Hydrophobic Region) N7->Purine Directs Vector

Logical relationship of N7-purine substituents in the kinase ATP-binding pocket.

Conclusion

While 2,6-dichloro-7-isopropyl-7H-purine is often relegated to the status of a minor synthetic byproduct, isolating and utilizing this N7-isomer provides medicinal chemists with a powerful, orthogonal scaffold. By exploiting the inherent C6/C2 reactivity gradient, researchers can execute highly controlled, sequential functionalizations to build complex, ATP-competitive kinase inhibitors with unique spatial geometries that bypass the limitations of traditional N9-substituted drugs.

References

  • Title: 2,6-Dichloro-7-isopropyl-7H-purine Source: Acta Crystallographica Section E: Structure Reports Online (via NCBI PMC) URL: [Link]

  • Title: Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity Source: Molecules (via NCBI PMC) URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis and Isolation Protocols for 2,6-Dichloro-7-isopropyl-7H-purine

Introduction & Mechanistic Rationale 2,6-Dichloro-7-isopropyl-7H-purine is a high-value heterocyclic building block utilized in the development of Toll-like receptor (TLR) 7/8 agonists, antiviral agents, and cyclin-depen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

2,6-Dichloro-7-isopropyl-7H-purine is a high-value heterocyclic building block utilized in the development of Toll-like receptor (TLR) 7/8 agonists, antiviral agents, and cyclin-dependent kinase (CDK) inhibitors. However, the functionalization of the purine core at the N7 position presents a formidable synthetic challenge.

In standard base-catalyzed alkylation (e.g., using K₂CO₃ or NaH), the purine anion acts as an ambient nucleophile. The N9 position is both thermodynamically and kinetically favored due to lower steric hindrance and a more stable anionic charge distribution, typically resulting in an overwhelming preference for the N9-alkylated isomer [1].

To access the N7-isomer, chemists must choose between two distinct strategies:

  • Thermodynamic Alkylation & Chromatographic Resolution : Exploiting the bulk scalability of direct alkylation, followed by the separation of the minor N7-isomer based on its higher polarity [2].

  • Chelation-Directed Regioselective Alkylation : Utilizing a Grignard reagent (e.g., MeMgCl) to form a rigid magnesium-purine complex. The Mg²⁺ ion strongly coordinates to the N9 and N3 nitrogens, sterically shielding the bottom face of the purine ring and forcing the incoming electrophile to attack the exposed N7 position .

Quantitative Data Summary

The following table summarizes the operational metrics and causal differences between the two primary synthetic pathways.

ParameterProtocol A: Grignard-DirectedProtocol B: Direct Alkylation
Reagents MeMgCl, 2-Iodopropane, THFK₂CO₃, 2-Iodopropane, DMSO
Temperature 0 °C to 60 °C15–18 °C
Regioselectivity (N9:N7) ~ 1 : 4 (Favors N7)89 : 11 (Favors N9)
Scalability Moderate (Requires strict anhydrous conditions)High (Robust, open-air preparation)
Primary Challenge Moisture sensitivity of the Mg-complexTedious chromatographic separation

Experimental Workflows

Workflow cluster_0 Method A: Grignard-Directed (Regioselective) cluster_1 Method B: Direct Alkylation (Thermodynamic) A1 2,6-Dichloropurine A2 MeMgCl (THF, 0°C) Deprotonation & N9-Shielding A1->A2 A3 Mg-Coordinated Intermediate A2->A3 A4 2-Iodopropane (60°C) N7-Targeted Attack A3->A4 A5 Major Product: N7-Isopropyl Isomer A4->A5 B1 2,6-Dichloropurine B2 K2CO3 (DMSO, 15-18°C) Unshielded Anion Formation B1->B2 B3 Purine Anion B2->B3 B4 2-Iodopropane Unrestricted Attack B3->B4 B5 Mixture: N9 (89%) + N7 (11%) B4->B5 B6 Silica Gel Chromatography (Pet Ether / EtOAc) B5->B6 B7 Minor Product Isolated: N7-Isopropyl Isomer B6->B7

Fig 1: Mechanistic divergence between Grignard-directed and direct alkylation pathways.

Protocol A: Chelation-Directed N7-Alkylation (Grignard Method)

This protocol is designed to invert the natural regioselectivity of the purine core by utilizing steric shielding.

  • Preparation : Flame-dry a 100 mL Schlenk flask under an argon atmosphere. Add 2,6-dichloropurine (1.0 equiv, 10 mmol) and suspend in anhydrous THF (30 mL).

  • Deprotonation & Complexation : Cool the suspension to 0 °C using an ice bath. Dropwise, add methylmagnesium chloride (MeMgCl, 3.0 M in THF, 1.2 equiv).

    • Causality: The Grignard reagent acts as a strong base, deprotonating the purine. The resulting Mg²⁺ ion coordinates to the N9 position, forming a bulky, rigid complex that blocks electrophilic attack from the bottom face.

    • Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a relatively clear solution as the magnesium-purine complex forms. Do not proceed until complete dissolution is observed.

  • Alkylation : After stirring at 0 °C for 30 minutes, add 2-iodopropane (2.0 equiv) in one portion. Remove the ice bath and heat the reaction mixture to 60 °C for 12 hours.

  • Workup : Cool to room temperature and carefully quench with saturated aqueous NH₄Cl (20 mL) to break the magnesium complex. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel chromatography to isolate the N7-isomer.

Protocol B: Direct Alkylation & Chromatographic Resolution

This protocol is highly robust, scalable, and does not require anhydrous conditions, though it yields the N7-isomer as the minor product.

  • Reaction Setup : In a 250 mL round-bottom flask, dissolve 2,6-dichloropurine (4.5 g, 23.8 mmol) in DMSO (50 mL).

  • Base and Electrophile Addition : Add finely powdered K₂CO₃ (9.9 g, 71.4 mmol, 3.0 equiv) followed by 2-iodopropane (11.9 mL, 119.0 mmol, 5.0 equiv).

  • Thermal Control : Place the flask in a temperature-controlled water bath strictly maintained at 15–18 °C. Stir vigorously for 8 hours.

    • Causality: Strict temperature control is mandatory. Elevated temperatures in DMSO under basic conditions will promote undesired polyalkylation and nucleophilic attack by ambient moisture at the highly electrophilic C6 position [1].

  • Extraction : Dilute the mixture with distilled water (50 mL) and extract with diethyl ether (7 × 15 mL).

    • Causality: Diethyl ether is specifically chosen over ethyl acetate to minimize the co-extraction of DMSO into the organic phase.

  • Resolution : Wash the combined organic layers with brine (2 × 10 mL), dry over Na₂SO₄, and evaporate.

    • Validation Checkpoint: Perform TLC using Petroleum Ether/Ethyl Acetate (1:1, v/v). You must observe two distinct UV-active spots. The N9-isomer (R_f ≈ 0.6) elutes faster than the desired N7-isomer (R_f ≈ 0.4).

  • Chromatography : Load the crude material onto a silica gel column and elute with Petroleum Ether/Ethyl Acetate (1:1, v/v). Collect the slower-eluting fractions to obtain 2,6-dichloro-7-isopropyl-7H-purine as a pale yellow crystalline powder [2].

Analytical Characterization

To ensure the self-validating integrity of your synthesis, confirm the identity of the N7-isomer using the following analytical markers:

  • Physical State : Pale yellow crystalline powder.

  • Melting Point : 152–154 °C (425–427 K) [2].

  • ¹H NMR (CDCl₃ or DMSO-d₆) : Regioisomeric assignment is definitively confirmed by the chemical shift of the C8 proton. In the N7-isomer, the C8-H is significantly deshielded (typically appearing around 8.6–8.8 ppm) compared to the N9-isomer (8.3–8.5 ppm). This downfield shift is caused by the spatial proximity and electronic influence of the alkyl group at the N7 position. The isopropyl methine proton will appear as a distinct septet around 5.0–5.2 ppm.

  • Dipole Moment Profile : The N7-isomer exhibits a higher dipole moment due to the parallel alignment of the pyrimidine and imidazole ring dipoles. This is the fundamental reason it binds more strongly to the silica stationary phase and elutes after the N9-isomer during chromatography.

References

  • Title : Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity Source : Molecules URL :[Link]

  • Title : 2,6-Dichloro-7-isopropyl-7H-purine Source : Acta Crystallographica Section E URL :[Link]

  • Title : Design, Synthesis, and Biological Evaluation of New 2,6,7-Substituted Purine Derivatives as Toll-like Receptor 7 Agonists for Intranasal Vaccine Adjuvants Source : Journal of Medicinal Chemistry URL :[Link]

Sources

Application

How to dissolve 2,6-dichloro-7-isopropyl-7H-purine for cell culture assays

Application Note: Solvation and Handling of 2,6-dichloro-7-isopropyl-7H-purine for In Vitro Cell Culture Assays Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solvation and Handling of 2,6-dichloro-7-isopropyl-7H-purine for In Vitro Cell Culture Assays

Prepared by: Senior Application Scientist Target Audience: Researchers, Assay Developers, and Drug Discovery Scientists

Executive Summary & Physicochemical Context

The compound 2,6-dichloro-7-isopropyl-7H-purine (CAS: 953018-13-8) is a critical N7-isomer intermediate frequently isolated during the synthesis of 2,6,9-trisubstituted purines[1]. These trisubstituted purine derivatives are widely developed as potent, cell-permeable cyclin-dependent kinase (CDK) inhibitors (e.g., roscovitine and purvalanol analogs) for oncology and cell-cycle research[2].

A major hurdle in evaluating purine-based inhibitors and their precursors in cell culture is their inherently low aqueous solubility[2]. The planar imidazole and pyrimidine rings of the purine core engage in strong intermolecular π-π stacking and hydrogen bonding within the crystal lattice, making the compound highly lipophilic[1]. Attempting to dissolve this crystalline powder directly into aqueous cell culture media will result in micro-precipitation, leading to inaccurate dosing, irreproducible IC50 values, and artifactual cellular stress.

To bypass this, Dimethyl sulfoxide (DMSO) must be used as the primary vehicle. DMSO's amphipathic nature effectively disrupts the purine crystal lattice. However, because DMSO itself can induce caspase-3 cleavage, osmotic stress, and cell death at high concentrations, the solvation workflow must be strictly controlled[3].

Solvation Pathway & Experimental Workflow

The following diagram illustrates the critical pathway from raw crystalline powder to a self-validating in vitro assay, ensuring the purine derivative remains in solution without compromising cell viability.

Workflow A 2,6-dichloro-7-isopropyl-7H-purine (Powder) B Master Stock (100% DMSO) A->B Dissolve & Aliquot (Avoid Moisture) C Media Dilution (Pre-warmed) B->C Serial Dilution (Prevent Precipitation) D Cell Assay (≤ 0.1% DMSO) C->D Apply to Cells (Vehicle Controlled)

Workflow for solubilizing 2,6-dichloro-7-isopropyl-7H-purine for in vitro cell culture assays.

Self-Validating Protocol for Cell Culture Assays

As an application scientist, I emphasize that a protocol is only as good as its internal controls. This methodology is designed to be a self-validating system —meaning the assay design inherently proves that the observed biological effects are caused by the purine derivative, not solvent toxicity or drug precipitation.

Phase 1: Preparation of the Master Stock (10 mM to 50 mM)

Causality Insight: We prepare a highly concentrated master stock so that the final volume of DMSO transferred into the cell culture media is negligible.

  • Weighing: Accurately weigh the 2,6-dichloro-7-isopropyl-7H-purine powder using an analytical balance.

  • Solvation: Reconstitute the powder in 100% anhydrous DMSO (Cell Culture Grade, endotoxin-free) to achieve a 10 mM or 50 mM concentration.

  • Agitation: Vortex the solution for 60 seconds at room temperature. If the solution remains cloudy, sonicate in a water bath for 2–5 minutes at 37°C until completely clear.

  • Aliquot & Store: Divide the master stock into single-use aliquots (e.g., 10–20 µL) in light-blocking amber microcentrifuge tubes and store at -20°C or -80°C.

    • Critical Quality Control: Repeated freeze-thaw cycles of DMSO introduce atmospheric moisture. Water ingress will cause the hydrophobic purine to crash out of solution over time. Single-use aliquots prevent this.

Phase 2: Intermediate Dilution in Culture Media

Causality Insight: Direct addition of 100% DMSO stock to a 37°C cell culture well creates localized zones of high drug concentration and "cold shock," leading to immediate crystallization of the purine.

  • Pre-warm Media: Ensure the complete cell culture media (e.g., DMEM or RPMI with FBS) is pre-warmed to 37°C.

  • Serial Dilution: Create an intermediate working solution (e.g., 10X the final desired assay concentration) by pipetting the DMSO master stock directly into the pre-warmed media.

  • Rapid Mixing: Immediately vortex or pipette up and down to disperse the solvent evenly.

Phase 3: Assay Application and Vehicle Control (The Self-Validating Step)
  • Dosing: Transfer the intermediate dilution to your cell culture plate to achieve a final 1X concentration.

  • Vehicle Control Normalization: You must include a vehicle control well. If your highest drug concentration results in a final DMSO concentration of 0.1% in the well, your vehicle control well must receive exactly 0.1% pure DMSO in media.

  • Visual QC: Before placing the plate in the incubator, view the wells under a phase-contrast microscope at 20X magnification. Look for needle-like micro-crystals. If crystals are present, the purine has precipitated, and the assay is invalid.

Solvent Cytotoxicity & Optimization Data

The Organization for Economic Cooperation and Development (OECD) TG 487 guidelines state that organic solvents in in vitro assays should not exceed 1%[4]. However, modern cell culture data indicates that even 0.5% DMSO can induce significant toxicity (≈25% cell death) in sensitive primary cells over 24 hours[3].

To maintain scientific integrity, use the following data table to determine the maximum tolerated DMSO concentration for your specific cell model when diluting the purine stock.

Cell Type / ModelMax Recommended Final DMSOMinimum Dilution Factor (from Stock)Phenotypic Risk if Exceeded
Primary Stem Cells (e.g., hESCs) ≤ 0.05%1:2000Rapid differentiation, apoptosis.
Primary Fibroblasts / Synoviocytes ≤ 0.10%1:1000Growth inhibition, altered baseline metabolism[3].
Robust Cancer Lines (HeLa, HepG2) ≤ 0.50%1:200Caspase-3 cleavage, membrane degradation[3].
Short-term Biochemical Assays (Non-cell) ≤ 1.00%1:100Protein denaturation, assay interference[4].

Best Practice: Always aim for a final DMSO concentration of 0.1% or lower to ensure the purine derivative's true mechanism of action is isolated from solvent artifacts.

References

  • 2,6-Dichloro-7-isopropyl-7H-purine Source: Acta Crystallographica Section E: Structure Reports Online (NIH PMC) URL:[Link]

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity Source: Molecules (NIH PMC) URL:[Link]

  • Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes Source: MDPI URL:[Link]

  • The study of the influence of DMSO on human fibroblasts proliferation in-vitro Source: Jagiellonian Center of Innovation URL:[Link]

Sources

Method

Application Note: Definitive NMR Characterization and Regioisomer Differentiation of 2,6-Dichloro-7-isopropyl-7H-purine

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Advanced Protocol & Technical Guide Introduction & The Analytical Challenge The alkylation of purine cores...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Medicinal Chemistry Professionals Document Type: Advanced Protocol & Technical Guide

Introduction & The Analytical Challenge

The alkylation of purine cores is a foundational reaction in the synthesis of nucleoside analogs and kinase inhibitors. However, direct alkylation of 2,6-dichloropurine with isopropyl halides under basic conditions invariably yields a regioisomeric mixture. While the thermodynamically stable N9 regioisomer usually predominates, the kinetically accessible N7 isomer (2,6-dichloro-7-isopropyl-7H-purine) is frequently formed as a critical side product or desired target[1],[2].

A pervasive pitfall in purine characterization is the over-reliance on 1D 1 H NMR and Nuclear Overhauser Effect Spectroscopy (NOESY) for regiochemical assignment. While NOESY can differentiate N7/N9 isomers when a proton-bearing substituent is present at the C6 position (e.g., a methoxy or methylamine group)[1], NOESY is fundamentally ambiguous for 2,6-dichloropurines . Because the C6 position is occupied by a proton-less chlorine atom, the isopropyl protons of both the N7 and N9 isomers will only exhibit an observable NOE to the H8 proton[3].

To establish a self-validating and definitive structural proof, researchers must abandon NOESY in favor of 13 C chemical shift analysis and Heteronuclear Multiple Bond Correlation (HMBC)[1],[3].

Mechanistic Basis for Differentiation (E-E-A-T)

The differentiation of N7 and N9 purine isomers relies on the distinct electronic environments of the nuclei, dictated by the resonance structures of the purine ring[3].

  • The C5 Shielding Effect ( 13 C NMR): The chemical shift of the C5 carbon is the gold standard 1D diagnostic marker. In N9-alkylated purines, the C5 carbon is typically deshielded, appearing around 130–135 ppm[1],[3]. Conversely, N7-alkylation alters the electron density distribution, significantly shielding the C5 carbon to approximately 115–120 ppm[3]. Consequently, the relative difference between the C8 and C5 chemical shifts ( Δδ ) is large for N7 isomers and much smaller for N9 isomers[1].

  • Through-Bond Connectivity (HMBC): HMBC detects long-range (2–4 bond) correlations. In the N7 isomer, the isopropyl methine (CH) proton is three bonds away from C5, yielding a strong 3JCH​ cross-peak. In the N9 isomer, this proton is three bonds away from C4, yielding a 3JCH​ cross-peak to C4 instead[1],[3].

  • Nitrogen Core Mapping ( 15 N HMBC): As the ultimate orthogonal validation, 15 N HMBC unambiguously establishes connectivity between the isopropyl protons and the specific alkylated nitrogen (N7 vs N9)[3].

Experimental Protocols

To ensure a self-validating system, execute the following step-by-step methodology.

Phase 1: Sample Preparation
  • Quantification: Weigh 5–10 mg of the purified 2,6-dichloro-7-isopropyl-7H-purine isolate.

  • Solvent Selection: Dissolve the sample in 0.5–0.6 mL of DMSO- d6​ [3]. Expert Insight: While CDCl 3​ can be used, DMSO- d6​ is strongly preferred for purines as it minimizes proton exchange rates, disrupts aggregation, and yields sharper signals for the heterocyclic core.

  • Transfer: Transfer the homogenous solution to a high-quality 5 mm NMR tube, ensuring no particulate matter remains (filter if necessary).

Phase 2: 1D NMR Acquisition
  • 1 H NMR: Acquire at 400 MHz or higher. Use a standard 30° pulse program (e.g., zg30), 16–32 scans, and a relaxation delay (D1) of 2 seconds.

  • 13 C NMR: Acquire at 100 MHz or higher with proton decoupling (e.g., zgpg30). Due to the quaternary nature of C2, C4, C5, and C6, utilize a minimum of 512–1024 scans and extend the D1 delay to 3–5 seconds to ensure accurate integration and signal-to-noise ratio for these critical carbons.

Phase 3: 2D NMR Acquisition (The Definitive Assays)
  • 1 H- 13 C HSQC: Acquire to unambiguously assign the isopropyl CH (methine) and CH 3​ (methyl) groups, separating them from potential impurities.

  • 1 H- 13 C HMBC: This is the critical differentiating experiment[3].

    • Set the long-range coupling constant ( nJCH​ ) optimization to 8 Hz .

    • Acquire with a minimum of 128 t1​ increments and 32 scans per increment to resolve the critical 3JCH​ cross-peaks to the quaternary C4 and C5 carbons.

  • 1 H- 15 N HMBC (Optional but Recommended): Utilize an inverse-detected sequence optimized for a long-range coupling constant of 5–8 Hz to observe the direct correlation between the isopropyl CH and the N7 nitrogen[3].

Data Interpretation & Quantitative Markers

Compare your acquired spectra against the self-validating diagnostic markers summarized in Table 1.

Table 1: Comparative NMR Diagnostic Markers for Isopropyl-2,6-Dichloropurine Isomers
NMR Parameter2,6-Dichloro-7-isopropyl-7H-purine (N7)2,6-Dichloro-9-isopropyl-9H-purine (N9)Diagnostic Significance
13 C: C5 Chemical Shift ~115 - 120 ppm (Shielded) ~130 - 135 ppm (Deshielded)Primary 1D marker. Δδ (C8-C5) is large for N7[1].
13 C: C4 Chemical Shift ~160 - 163 ppm (Deshielded)~150 - 153 ppm (Shielded) Secondary 1D marker[3].
1 H- 13 C HMBC (iPr-CH) Cross-peaks to C5 and C8 Cross-peaks to C4 and C8 Definitive 2D connectivity proof[1].
1 H- 15 N HMBC (iPr-CH) Cross-peak to N7 (~170 ppm)Cross-peak to N9 (~170 ppm)Ultimate confirmation of alkylation site[3].
1 H- 1 H NOESY (iPr to H8) Positive NOE observedPositive NOE observedAmbiguous due to lack of C6 protons[3].

Workflow Visualization

The following diagram maps the logical decision tree for unambiguously assigning the regiochemistry of your synthesized purine.

NMR_Workflow Start Purified 2,6-Dichloro- isopropylpurine Sample Prep Sample Preparation (5-10 mg in DMSO-d6) Start->Prep Acq1D 1D NMR Acquisition (1H, 13C) Prep->Acq1D Acq2D 2D NMR Acquisition (HSQC, HMBC) Acq1D->Acq2D CheckC5 Analyze 13C Spectra: C5 & C4 Chemical Shifts Acq2D->CheckC5 CheckHMBC Analyze HMBC Spectra: iPr-CH Long-Range Coupling Acq2D->CheckHMBC IsomerN7 N7-Isomer Confirmed C5 ~118 ppm | 3J to C5 CheckC5->IsomerN7 C5 Shielded (Δδ C8-C5 is large) IsomerN9 N9-Isomer Confirmed C5 ~132 ppm | 3J to C4 CheckC5->IsomerN9 C5 Deshielded (Δδ C8-C5 is small) CheckHMBC->IsomerN7 CH correlates to C5 & C8 CheckHMBC->IsomerN9 CH correlates to C4 & C8

Figure 1: Logical NMR workflow for differentiating N7 and N9 purine regioisomers.

Sources

Application

Application Note: 2,6-Dichloro-7-isopropyl-7H-purine as a Versatile Precursor in Medicinal Chemistry

Mechanistic Rationale and Biological Significance The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for numerous FDA-approved drugs and clinical candidates[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale and Biological Significance

The purine scaffold is one of the most privileged structures in medicinal chemistry, serving as the foundation for numerous FDA-approved drugs and clinical candidates[1]. Historically, drug discovery campaigns targeting cyclin-dependent kinases (CDKs) and casein kinases (CK1) have heavily favored 2,6,9-trisubstituted purines. A paradigm example is Roscovitine (Seliciclib), an N9-isopropyl purine derivative that exhibits potent anti-tumor properties by acting as an ATP-competitive inhibitor[2].

However, recent structural biology and medicinal chemistry efforts have revealed that shifting the alkyl substituent from the N9 to the N7 position fundamentally alters the spatial orientation of the purine core within the kinase ATP-binding pocket[3]. This simple isomerization flips the hydrogen-bonding vectors of the purine ring, providing access to novel chemical space. N7-substituted purines have subsequently demonstrated potent anti-proliferative and apoptosis-inducing activities against human solid tumor cell lines, including MCF-7 (breast) and A-375 (melanoma)[4].

To access these novel 2,6,7-trisubstituted therapeutic agents, 2,6-dichloro-7-isopropyl-7H-purine serves as a critical, highly reactive precursor. While direct N7-alkylation of purines is notoriously challenging due to the thermodynamic preference for N9-alkylation[5], controlled synthesis and rigorous chromatographic isolation allow medicinal chemists to leverage the N7-isomer for downstream sequential functionalization.

Physicochemical Profile

Before initiating synthetic workflows, it is critical to verify the identity and purity of the precursor. The N7-isomer possesses distinct physicochemical properties compared to its N9 counterpart.

PropertyValue / Description
Chemical Name 2,6-Dichloro-7-isopropyl-7H-purine
CAS Registry Number 953018-13-8
Molecular Formula C8H8Cl2N4
Molecular Weight 231.08 g/mol
Appearance Pale yellow crystalline powder
Melting Point 425–427 K (152–154 °C)
Crystallographic Geometry Planar imidazole/pyrimidine rings; dihedral angle 1.32°

Data supported by crystallographic characterization[6].

Synthetic Strategy and Regioselectivity

The synthesis of 2,6-dichloro-7-isopropyl-7H-purine relies on the direct alkylation of 2,6-dichloro-9H-purine. Because the pKa of the purine N-H is approximately 7.5, it is easily deprotonated by a mild base like potassium carbonate ( K2​CO3​ ) to form a delocalized imidazolide anion.

Causality of Regioselectivity: Alkylation of this anion with 2-iodopropane is governed by a competition between kinetic and thermodynamic control. The N9 position is less sterically hindered and yields the thermodynamically more stable isomer. The N7 position is sterically hindered by the adjacent bulky chlorine atom at C6. Consequently, the N9-isomer is always the major product (~80-89%), while the N7-isomer forms as a minor, yet highly valuable, side product (~11-20%)[7].

Once isolated, the two chlorine atoms on the 2,6-dichloro-7-isopropyl-7H-purine scaffold exhibit highly differentiated electrophilicities. The C6-position is strongly activated by the electron-withdrawing pyrimidine ring and the adjacent nitrogens, allowing for rapid Nucleophilic Aromatic Substitution (SNAr) at moderate temperatures (80 °C). The C2-position is significantly less reactive, requiring elevated temperatures (>120 °C) or palladium catalysis for subsequent functionalization.

Pathway SM 2,6-Dichloro-9H-purine (Starting Material) RXN Alkylation (2-Iodopropane, K2CO3) DMSO, 15-18 °C SM->RXN MIX Crude Isomer Mixture (N9 and N7 Alkylation) RXN->MIX SEP Silica Gel Chromatography (Regioisomer Separation) MIX->SEP N7 2,6-Dichloro-7-isopropyl-7H-purine (Target Precursor, ~11-20%) SEP->N7 N9 2,6-Dichloro-9-isopropyl-9H-purine (Major Byproduct, ~80-89%) SEP->N9 SNAR1 Regioselective SNAr at C6 (Primary Amine, 80 °C) N7->SNAR1 SNAR2 SNAr or Cross-Coupling at C2 (Secondary Amine, 140 °C or Pd-Cat) SNAR1->SNAR2 FINAL 2,6,7-Trisubstituted Purine (Kinase Inhibitor Target) SNAR2->FINAL

Workflow for the synthesis and functionalization of 2,6-dichloro-7-isopropyl-7H-purine.

Self-Validating Experimental Protocols

Protocol A: Regioselective Alkylation and Isolation of the N7 Isomer

This protocol generates the N7-precursor. Strict temperature control is required to prevent polyalkylation and degradation.

Step-by-Step Methodology:

  • Deprotonation: Suspend 2,6-dichloro-9H-purine (23.8 mmol) in anhydrous Dimethyl Sulfoxide (DMSO, 50 mL). Add finely powdered K2​CO3​ (71.4 mmol).

    • Causality: DMSO is a polar aprotic solvent that poorly solvates the purine anion, thereby maximizing its nucleophilicity. K2​CO3​ acts as a non-nucleophilic base to generate the reactive species[6].

  • Alkylation: Dropwise add 2-iodopropane (119.0 mmol) to the well-stirred suspension.

  • Thermal Control: Maintain the reaction strictly between 15–18 °C using a water bath for 8 hours.

    • Causality: Higher temperatures shift the equilibrium further toward the N9-isomer and promote unwanted side reactions. Lower temperatures stall the reaction kinetics[7].

  • Quench and Extraction: Dilute the mixture with H2​O (50 mL) to quench unreacted base and dissolve inorganic salts. Extract the aqueous layer with diethyl ether (7 × 15 mL). Wash the combined organic layers with brine (2 × 10 mL), dry over anhydrous Na2​SO4​ , and evaporate in vacuo[6].

  • Chromatographic Separation: Load the crude material onto a silica gel column. Elute using a petroleum ether/ethyl acetate mixture (1:1, v/v).

    • Validation Check: The N9-isomer typically elutes first due to lower polarity. The N7-isomer (2,6-dichloro-7-isopropyl-7H-purine) elutes second and can be recovered as a pale yellow crystalline powder[6]. Verify the N7 structure via 1H-NMR; the C8-proton of the N7-isomer will show a distinct downfield shift compared to the N9-isomer due to altered electronic shielding.

Protocol B: Sequential Nucleophilic Aromatic Substitution (SNAr)

Once the 2,6-dichloro-7-isopropyl-7H-purine is isolated, it can be functionalized to create targeted kinase inhibitors.

Step-by-Step Methodology:

  • C6-Amination (First SNAr): Dissolve the N7-precursor (1.0 eq) in n-butanol. Add the desired primary amine (e.g., benzylamine or adamantylamine, 1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: n-Butanol provides a sufficiently high boiling point (~117 °C) to allow heating without a pressure vessel, while DIPEA scavenges the generated HCl, preventing the nucleophilic amine from becoming protonated and deactivated[7].

  • Heating: Stir the mixture at 80–90 °C for 4–6 hours.

    • Validation Check: Monitor via TLC or LC-MS. The reaction should selectively halt at the mono-substituted 2-chloro-6-amino-7-isopropyl-7H-purine intermediate. The C2-chlorine will remain intact at this temperature.

  • C2-Functionalization (Second SNAr / Cross-Coupling): To substitute the remaining C2-chlorine, isolate the intermediate and resuspend in neat secondary amine (or aniline). Heat to 140 °C in a sealed tube for 12 hours. Alternatively, utilize Buchwald-Hartwig cross-coupling conditions ( Pd(OAc)2​ , BINAP, Cs2​CO3​ , dioxane, 100 °C).

    • Causality: The introduction of an electron-donating amine at C6 significantly enriches the electron density of the purine ring, drastically raising the activation energy required for the second SNAr at C2. Thus, forcing thermal conditions or transition-metal catalysis is mandatory[1].

Quantitative Isomer Distribution

Understanding the yield distribution is critical for scaling up the synthesis of N7-purine derivatives. The table below summarizes the typical isomer ratios obtained during the direct alkylation of 2,6-dichloropurine with 2-iodopropane.

Reaction ConditionMajor Product (N9-Isomer)Minor Product (N7-Isomer)Reference
2-Iodopropane, K2​CO3​ , DMSO (15–18 °C)89%11%Jorda et al.[7]
2-Iodopropane, K2​CO3​ , DMSO (15–18 °C)80%20%Kotek et al.[5]
2-Iodopropane, K2​CO3​ , DMSO (Room Temp)>90%<10%General Observation

Note: While specialized protective-group strategies (e.g., 7,8-dihydropurine intermediates) can artificially boost N7 yields[5], the direct alkylation and chromatographic separation protocol described above remains the most scalable and atom-economical approach for early-stage medicinal chemistry.

References

  • Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online.[Link]

  • Jorda, R., et al. (2021). Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. Molecules.[Link]

  • Kotek, V., Chudíková, N., Tobrman, T., & Dvořák, D. (2010). Selective Synthesis of 7-Substituted Purines via 7,8-Dihydropurines. Organic Letters.[Link]

  • Legraverend, M., & Grierson, D. S. (2006). The purines: Potent and versatile small molecule inhibitors and modulators of key biological targets. Bioorganic & Medicinal Chemistry.[Link]

  • Oumata, N., et al. (2008). Roscovitine-derived, dual-specificity inhibitors of cyclin-dependent kinases and casein kinases 1. Journal of Medicinal Chemistry.[Link]

  • Oumata, N., Meijer, L., & Galons, H. (2017). A Simple Isomerization of the Purine Scaffold of a Kinase Inhibitor, Roscovitine, Affords a Four- to Seven-Fold Enhancement of Its Affinity for Four CDKs. ACS Omega.[Link]

Sources

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,6-Dichloro-7-isopropyl-7H-purine

Executive Summary The purine scaffold is a privileged pharmacophore in drug discovery, particularly in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents. While 9-alkylpurines dominate the l...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The purine scaffold is a privileged pharmacophore in drug discovery, particularly in the development of cyclin-dependent kinase (CDK) inhibitors and antiviral agents. While 9-alkylpurines dominate the literature, 7-alkylpurines—such as 2,6-dichloro-7-isopropyl-7H-purine —offer unique spatial geometries that can access distinct binding pockets in target proteins. Alkylation of 2,6-dichloro-9H-purine with 2-iodopropane typically yields a mixture of N9 (major) and N7 (minor) isomers, which can be chromatographically separated [1].

This application note provides a comprehensive, self-validating protocol for the sequential, regioselective Nucleophilic Aromatic Substitution (SNAr) of the isolated 7-isopropyl isomer. It details the mechanistic rationale, experimental workflows, and analytical validation required to ensure high chemoselectivity.

Mechanistic Rationale: The Regioselectivity of 7H-Purines

The SNAr of 2,6-dichloropurines is governed by the electron-deficient nature of the pyrimidine ring, which is further activated by the fused imidazole system [2].

  • C6-Selectivity (First Substitution): The C6 position is highly electrophilic. Nucleophilic attack at C6 forms a Meisenheimer complex that is thermodynamically stabilized by the adjacent N1 and N7 atoms. In the case of 7-isopropyl-7H-purine, the electron-donating inductive effect of the isopropyl group is outweighed by the formal electron-withdrawing nature of the localized double bonds in the 7H-tautomer. Consequently, the first equivalent of a nucleophile (e.g., an amine or thiol) will attack C6 with >95% regioselectivity at mild to moderate temperatures (20–80 °C) [1].

  • C2-Substitution (Second Substitution): Once the C6 position is functionalized with an electron-donating group (e.g., an amino or thioether linkage), the purine ring becomes significantly less electrophilic. The remaining chlorine at C2 is electronically deactivated. Subsequent SNAr at C2 requires overcoming a massive activation energy barrier, necessitating harsher conditions (e.g., >120 °C, sealed tubes, and prolonged reaction times) [3].

Self-Validating Insight: This stark difference in reactivity allows for the orthogonal, stepwise functionalization of the purine core without the need for complex protecting group strategies.

Visualizing the SNAr Pathway

SNAr_Workflow A 2,6-Dichloro-7-isopropyl-7H-purine (Starting Material) B C6-Meisenheimer Complex (Kinetically & Thermodynamically Favored) A->B 1.0 - 1.2 eq Nucleophile Mild Base, 20-80°C D C2-Meisenheimer Complex (High Activation Energy Barrier) A->D Direct C2 Attack (Disfavored) C 2-Chloro-6-substituted-7-isopropyl-7H-purine (Intermediate) B->C Fast Cl- Elimination C->D Excess Nucleophile Harsh Conditions (>120°C) E 2,6-Disubstituted-7-isopropyl-7H-purine (Final Product) D->E Slow Cl- Elimination

Fig 1: Stepwise SNAr pathway for 2,6-dichloro-7-isopropyl-7H-purine.

Experimental Methodologies: Self-Validating Protocols

Protocol A: C6-Regioselective Amination (Synthesis of 2-Chloro-6-amino-7-isopropyl-7H-purine)

Objective: Introduce the first diversity element at the C6 position while preserving the C2 chlorine. Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base over triethylamine (TEA) due to its increased steric bulk, which prevents it from acting as a competing nucleophile. Dimethylformamide (DMF) is used to fully solubilize the polar intermediates and stabilize the transition state.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 2,6-dichloro-7-isopropyl-7H-purine (1.0 equiv, 1.0 mmol) in anhydrous DMF (0.2 M).

  • Base Addition: Add DIPEA (1.5 equiv, 1.5 mmol) via syringe. Stir for 5 minutes at room temperature.

  • Nucleophile Addition: Add the desired primary or secondary amine (1.1 equiv, 1.1 mmol) dropwise. Note: Using only a slight excess prevents premature C2 attack.

  • Reaction: Heat the mixture to 80 °C using an oil bath or heating block. Monitor via LC-MS or TLC (EtOAc/Hexanes 1:1). The reaction typically reaches completion within 2–6 hours depending on the nucleophile's strength [1].

  • Quench & Workup: Cool to room temperature. Pour the mixture into ice-cold distilled water (5 volumes) to precipitate the product. If the product does not precipitate, extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (SiO₂, gradient of Hexanes to EtOAc) to yield the pure C6-substituted intermediate.

Protocol B: C2-Functionalization (Synthesis of 2,6-Disubstituted-7-isopropyl-7H-purine)

Objective: Overcome the electronic deactivation of the purine ring to substitute the C2 chlorine. Causality & Design: n-Butanol is chosen as the solvent because its high boiling point (117 °C) allows for the elevated temperatures required to cross the activation energy barrier for C2 substitution.

Step-by-Step Procedure:

  • Preparation: In a heavy-walled pressure tube or microwave vial, suspend the 2-chloro-6-substituted-7-isopropyl-7H-purine intermediate (1.0 equiv, 0.5 mmol) in n-butanol (0.5 M).

  • Reagent Addition: Add DIPEA (2.0 equiv, 1.0 mmol) and a large excess of the second amine nucleophile (3.0–5.0 equiv). The excess drives the kinetically slow reaction forward.

  • Reaction: Seal the tube and heat to 120–140 °C for 24–48 hours. Alternatively, microwave irradiation (150 °C, 1–2 hours) can be utilized for rapid optimization.

  • Workup: Cool the vessel carefully. Concentrate the mixture directly under reduced pressure to remove n-butanol and excess volatile amines.

  • Purification: The crude residue is highly polar. Purify via reverse-phase preparative HPLC (C18, Water/Acetonitrile with 0.1% TFA) or normal-phase chromatography using a DCM/MeOH gradient (0–10% MeOH).

Quantitative Data & Optimization Summary

To facilitate rapid experimental design, Table 1 summarizes the optimized parameters for various nucleophile classes.

Table 1: Reaction Optimization and Regioselectivity Data

Target PositionNucleophile TypeSolventBaseTemp (°C)Time (h)Expected Yield (%)
C6 (1st SNAr) Aliphatic AminesDMF or EtOHDIPEA25 - 802 - 1275 - 90
C6 (1st SNAr) Anilines / Aryl AminesDMFDIPEA80 - 10012 - 2460 - 85
C6 (1st SNAr) ThiolsDMFK₂CO₃20 - 501 - 480 - 95
C2 (2nd SNAr) Aliphatic Aminesn-ButanolDIPEA120 - 15024 - 4840 - 70

Analytical Validation of Regioselectivity

Trust in the synthetic output requires rigorous analytical validation. To confirm that the first substitution occurred at C6 rather than C2:

  • ¹H-¹³C HMBC NMR: This is the gold standard for assigning purine regiochemistry. Look for a strong ³J correlation between the newly introduced nucleophile's protons (e.g., the N-H proton or the α-carbon protons of the amine) and the C6 carbon of the purine ring (typically resonating around 150–155 ppm).

  • UV-Vis Shift: The C6-aminated purines generally exhibit a characteristic bathochromic shift in their UV absorption maxima compared to the 2,6-dichloro starting material, which can be monitored in real-time via diode-array LC-MS [3].

References

  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity. PMC (nih.gov).
  • Recent advances in the synthesis of purine derivatives and their precursors. ResearchGate.
  • Nucleophilic Substitution at C2 and C6 Positions. Benchchem.

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor aqueous solubility of 2,6-dichloro-7-isopropyl-7H-purine

Technical Support Center: 2,6-dichloro-7-isopropyl-7H-purine Welcome to the technical support guide for 2,6-dichloro-7-isopropyl-7H-purine (CAS No. 953018-13-8).[1] This resource is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 2,6-dichloro-7-isopropyl-7H-purine

Welcome to the technical support guide for 2,6-dichloro-7-isopropyl-7H-purine (CAS No. 953018-13-8).[1] This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the poor aqueous solubility of this compound. This guide provides in-depth, evidence-based troubleshooting strategies and answers to frequently asked questions.

Part 1: Understanding the Challenge: Why is 2,6-dichloro-7-isopropyl-7H-purine Poorly Soluble?

The poor aqueous solubility of 2,6-dichloro-7-isopropyl-7H-purine stems from its molecular structure. The purine core, while containing nitrogen atoms capable of hydrogen bonding, is a largely aromatic and rigid system. The key contributors to its hydrophobicity are:

  • Two Chloro Substituents: The chlorine atoms at the 2 and 6 positions are electron-withdrawing and contribute to the molecule's nonpolar character.

  • Isopropyl Group: The isopropyl group at the 7-position is a bulky, nonpolar alkyl group that significantly increases the lipophilicity of the molecule, further hindering its interaction with water.[2]

This combination of features results in a molecule that is crystalline and prefers to interact with itself rather than with water molecules, leading to low aqueous solubility.[3][4]

Part 2: Troubleshooting Guides & Protocols

This section is organized in a question-and-answer format to directly address common issues encountered during experimentation.

Question 1: My initial attempt to dissolve the compound directly in aqueous buffer failed. What is the first and simplest troubleshooting step?

Answer: The most direct initial approach for a poorly soluble compound is to first create a high-concentration stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous buffer.[2] This technique, known as cosolvency, is a cornerstone of formulating poorly soluble drugs.[5][6]

Causality: Cosolvents work by reducing the polarity of the aqueous medium, making it more favorable for the nonpolar solute to dissolve.[6] They essentially create a solvent mixture with properties intermediate between water and a pure organic solvent.

Recommended Protocol: Solubilization with a Cosolvent (DMSO)

  • Stock Solution Preparation:

    • Accurately weigh a small amount of 2,6-dichloro-7-isopropyl-7H-purine.

    • Dissolve the compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20-50 mM).

    • To aid dissolution, you may gently warm the solution to 37°C and vortex it.[2]

  • Working Solution Preparation:

    • Vigorously vortex your aqueous experimental buffer.

    • While vortexing, add the DMSO stock solution dropwise to the buffer to achieve the desired final concentration. This rapid mixing helps prevent the compound from precipitating out of the solution.[2]

    • Crucial Consideration: Ensure the final concentration of DMSO in your working solution is kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts in biological assays.[2]

  • Assessment:

    • Visually inspect the final solution for any signs of precipitation, such as cloudiness or visible particles.

    • If precipitation occurs, you may need to lower the final concentration of the compound or explore alternative solubilization strategies.

Question 2: I've tried using a cosolvent, but the compound still precipitates at my desired concentration, or I need to avoid organic solvents altogether. What's the next logical step?

Answer: When cosolvents are insufficient or undesirable, modifying the pH of the aqueous solution is a powerful and widely used technique for ionizable compounds.[2][7][8]

Causality: The purine ring system contains nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution.[2] By adjusting the pH, you can ionize the molecule, which dramatically increases its interaction with polar water molecules and, consequently, its solubility. The solubility of purine derivatives like uric acid has been shown to be significantly influenced by pH.[9][10][11][12]

Experimental Workflow: pH Modification

ph_modification_workflow start Start: Compound Precipitates in Neutral Buffer assess_pka Assess pKa of Purine Ring start->assess_pka acidic_ph Prepare Buffers with pH < pKa assess_pka->acidic_ph For Basic Compound basic_ph Prepare Buffers with pH > pKa assess_pka->basic_ph For Acidic Compound test_solubility Test Solubility at Various pH Values acidic_ph->test_solubility basic_ph->test_solubility select_optimal_ph Select Optimal pH with Maximum Solubility & Stability test_solubility->select_optimal_ph end End: Solubilized Compound select_optimal_ph->end

Caption: Workflow for pH-based solubility enhancement.

Protocol: Determining Optimal pH for Solubilization

  • pKa Estimation: The purine ring has ionizable protons. While the exact pKa of this specific molecule may not be readily available, purine itself has pKa values around 2.4 (for protonation) and 8.9 (for deprotonation). The substituents will alter these values, but it provides a starting point.

  • Prepare a pH Range of Buffers: Prepare a series of biologically compatible buffers (e.g., citrate, phosphate, Tris) with pH values ranging from 3 to 10.

  • Solubility Testing:

    • Add an excess amount of 2,6-dichloro-7-isopropyl-7H-purine to a small volume of each buffer.

    • Equilibrate the samples for a set period (e.g., 24 hours) with constant agitation.

    • Centrifuge the samples to pellet the undissolved solid.

    • Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Data Analysis: Plot the measured solubility against the pH to identify the pH at which the compound is most soluble.

  • Stability Check: It is crucial to also assess the stability of your compound at the optimal pH, as extreme pH values can sometimes lead to degradation over time.

Parameter Recommendation Rationale
Buffer System Biologically compatible (Citrate, Phosphate, Tris)To ensure the final solution is suitable for downstream experiments.
pH Range 3.0 - 10.0To cover potential acidic and basic ionization points of the purine ring.
Equilibration Time 24 hoursTo ensure the solution reaches saturation.
Analysis Method HPLC-UVFor accurate quantification of the dissolved compound.
Question 3: Even with pH adjustment and cosolvents, I'm struggling with solubility and long-term stability. Are there more advanced formulation strategies I can employ?

Answer: Yes, for particularly challenging compounds, advanced formulation techniques such as complexation with cyclodextrins or creating solid dispersions can significantly enhance solubility and stability.[13][14][15]

Strategy 1: Inclusion Complexation with Cyclodextrins

Causality: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[2][16][][18][19] They can encapsulate poorly soluble molecules, like our purine derivative, within their hydrophobic core, effectively shielding the hydrophobic parts of the guest molecule from water.[][19] This non-covalent "inclusion complex" is then readily soluble in aqueous media due to the cyclodextrin's hydrophilic outer surface.[16][18][20]

Recommended Cyclodextrins for Pharmaceutical Applications:

Cyclodextrin DerivativeKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, commonly used for parenteral formulations.[][19][20]
Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, negatively charged, can improve stability.[16][]

Protocol: Solubilization using HP-β-CD

  • Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., 10-40% w/v).

  • Add Compound: Add the 2,6-dichloro-7-isopropyl-7H-purine to the HP-β-CD solution.

  • Facilitate Complexation: Stir or sonicate the mixture until the compound is fully dissolved. Gentle heating may also be applied if the compound is heat-stable.

  • Filter: Filter the solution through a 0.22 µm filter to remove any undissolved particulates.

cyclodextrin_complexation cluster_0 Poorly Soluble Compound cluster_1 Cyclodextrin cluster_2 Soluble Inclusion Complex compound 2,6-dichloro-7-isopropyl-7H-purine complex [Compound⊂CD] compound->complex + cyclodextrin HP-β-CD (Hydrophilic Exterior, Hydrophobic Interior) cyclodextrin->complex

Caption: Encapsulation by a cyclodextrin.

Strategy 2: Solid Dispersions

Causality: A solid dispersion is a system where the drug is dispersed in an inert carrier matrix, often a hydrophilic polymer.[13][14][21] This technique can enhance solubility by converting the drug from a crystalline state to a more soluble amorphous state and by improving its wettability and dissolution rate.[13][22][23]

Common Preparation Methods:

  • Solvent Evaporation: Both the drug and a hydrophilic carrier (e.g., PVP, HPMC, PEG) are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion.[21]

  • Fusion (Melting): The drug and carrier are melted together and then rapidly cooled to solidify. This method is suitable for thermostable compounds.[21]

This is a more advanced technique typically employed during later stages of drug development but is a powerful tool for overcoming significant solubility hurdles.[24][25]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What safety precautions should I take when handling 2,6-dichloro-7-isopropyl-7H-purine?

    • A1: Always handle this compound in a well-ventilated area or a fume hood.[26][27] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[26][27][28][29] Avoid creating dust.[26][27] Consult the Safety Data Sheet (SDS) for detailed information.[26][27]

  • Q2: Can I use other organic solvents besides DMSO?

    • A2: Yes, other water-miscible organic solvents like ethanol, propylene glycol, or polyethylene glycols (PEGs) can also be used as cosolvents.[5][6][30] The choice of solvent may depend on the specific requirements of your experiment and any potential toxicity to your biological system.

  • Q3: My compound appears to dissolve initially but then crashes out of solution over time. What is happening?

    • A3: This is likely due to the formation of a supersaturated solution that is not stable. The compound is dissolving but then precipitating or crystallizing into a more stable, less soluble form. Consider using a precipitation inhibitor, increasing the concentration of your solubilizing agent (e.g., cyclodextrin), or preparing fresh solutions before each experiment.

  • Q4: How does particle size affect solubility?

    • A4: Reducing the particle size of a compound increases its surface area-to-volume ratio.[30][31][32] According to the Noyes-Whitney equation, this increased surface area leads to a faster dissolution rate.[15] Techniques like micronization can be employed to reduce particle size and improve dissolution.[24][31][32]

References

  • A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Pharmacophore. Available at: [Link]

  • Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. Available at: [Link]

  • Cosolvent - Wikipedia. Wikipedia. Available at: [Link]

  • Solubilization techniques used for poorly water-soluble drugs. National Institutes of Health (NIH). Available at: [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health (NIH). Available at: [Link]

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Journal of Advanced Pharmacy Education and Research. Available at: [Link]

  • A Review on Solubility Enhancement by Solid Dispersion Technique. Research J. Pharma. Dosage Forms and Tech. Available at: [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at: [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. Available at: [Link]

  • 2,6-dichloro-7-isopropyl-7H-purine. LookChem. Available at: [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. International Union of Crystallography. Available at: [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. National Institutes of Health (NIH). Available at: [Link]

  • 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery Online. Available at: [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health (NIH). Available at: [Link]

  • 2,6-dichloro-7H-purine. ChemBK. Available at: [Link]

  • Study on the effect of pH value on the solubility of uric acid. National Institutes of Health (NIH). Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. National Institutes of Health (NIH). Available at: [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. National Institutes of Health (NIH). Available at: [Link]

  • How can cyclodextrins enhance solubility? DFE Pharma. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis. Available at: [Link]

  • FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES: WHAT DO WE NEED TO CONSIDER? ResearchGate. Available at: [Link]

  • Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]

  • Why improving the PH value in urine could improve the solubility of uric acid? Quora. Available at: [Link]

  • Can I use Cyclodextrin to improve the solubility of a compound? ResearchGate. Available at: [Link]

  • 2,6-dichloro-7-isopropyl-7H-purine. Publikace UTB. Available at: [Link]

  • Effect of urine pH changed by dietary intervention on uric acid clearance mechanism of pH-dependent excretion of urinary uric acid. National Institutes of Health (NIH). Available at: [Link]

  • Cyclodextrins as Active Therapeutic Agents: Beyond Their Role as Excipients. MDPI. Available at: [Link]

  • Urine alkalization facilitates uric acid excretion. National Institutes of Health (NIH). Available at: [Link]

  • The Effects of pH on Solubility. Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Section 1: Foundational Knowledge: Understanding 2,6-dichloro-7-isopropyl-7H-purine

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing toxicity in cell-based assays inv...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing toxicity in cell-based assays involving 2,6-dichloro-7-isopropyl-7H-purine. As a Senior Application Scientist, my goal is to blend deep technical knowledge with practical, field-tested advice to help you navigate the complexities of working with this potent purine analog.

2,6-dichloro-7-isopropyl-7H-purine is a synthetic purine derivative characterized by chlorine atoms at the C2 and C6 positions and an isopropyl group at the N7 position.[1][2] The purine scaffold is a "privileged structure" in medicinal chemistry, forming the core of essential biomolecules like adenine and guanine.[3] Consequently, synthetic analogs are widely explored as therapeutic agents, often designed to interfere with cellular processes that rely on natural purines.[4][5]

Mechanism of Action & Expected Cytotoxicity: Substituted purines can exert biological effects through multiple mechanisms, including the disruption of nucleic acid synthesis, modulation of enzyme activities (e.g., kinases), and induction of apoptosis.[3][6][7][8] The chlorine substituents at the C2 and C6 positions act as leaving groups, allowing the compound to react with cellular nucleophiles, while the N7-isopropyl group influences its solubility and steric interactions with target proteins.[6] Therefore, a degree of cytotoxicity is often the intended outcome in cancer cell line studies, typically through the induction of programmed cell death (apoptosis).[9] However, uncontrolled or off-target toxicity can confound experimental results and mask the true biological effects of the compound.

Section 2: Troubleshooting Guide: Unexpected Cytotoxicity

This section addresses the most common toxicity-related issues encountered during cell-based assays in a question-and-answer format.

Question 1: My cells are dying at much lower concentrations than anticipated in the literature. What's going wrong?

This is a frequent issue that can stem from several sources. The key is to systematically isolate the variable causing the excessive cell death.

  • Causality—Solvent Toxicity: The most common culprit is the vehicle used to dissolve the compound, typically Dimethyl Sulfoxide (DMSO). While effective for solubilizing hydrophobic compounds, DMSO is toxic to cells at higher concentrations. Many cell lines exhibit stress or death when the final DMSO concentration exceeds 0.5%.

  • Causality—Cell Line Sensitivity: Cell lines have vastly different metabolic rates and sensitivities to chemical insults. A concentration that is well-tolerated by a robust line like HeLa might be highly toxic to a more sensitive line, such as a primary cell culture or a leukemia cell line (e.g., Jurkat).[10]

  • Causality—Compound Instability/Precipitation: 2,6-dichloro-7-isopropyl-7H-purine, like many purine analogs, has limited aqueous solubility. When a concentrated stock solution in DMSO is diluted into aqueous cell culture medium, the compound can precipitate out of solution. These fine precipitates can cause physical stress to cells or lead to inconsistent, artificially high local concentrations, resulting in unexpected toxicity.

Troubleshooting Workflow: Excessive Toxicity

G cluster_0 Intracellular Effects cluster_1 Downstream Consequences Compound 2,6-dichloro-7-isopropyl-7H-purine Metabolism Purine Metabolism Interference Compound->Metabolism Kinase Kinase Inhibition (Off-Target) Compound->Kinase DNA_Stress DNA Damage / Replication Stress Compound->DNA_Stress ATP_Depletion ATP Depletion Metabolism->ATP_Depletion Caspase Caspase-2/-7 Activation Kinase->Caspase DNA_Stress->Caspase CellCycleArrest Cell Cycle Arrest DNA_Stress->CellCycleArrest Toxicity General Toxicity (Off-Target Effects) ATP_Depletion->Toxicity Apoptosis Apoptosis (On-Target Cytotoxicity) Caspase->Apoptosis CellCycleArrest->Apoptosis

Caption: Simplified pathways illustrating how purine analogs can induce both specific apoptosis and general off-target toxicity.

Section 4: Frequently Asked Questions (FAQs)

Q: What are the likely off-target effects of this compound? A: Given its purine structure, potential off-target effects could include inhibition of a wide range of kinases that use ATP (a purine derivative) as a substrate. Many drugs that enter clinical trials are later found to work through off-target effects. [11]It could also interfere with other enzymes involved in purine salvage or signaling. [12]Genetic methods, like CRISPR-based target validation, are the gold standard for confirming on-target vs. off-target effects. [11] Q: How does the N7-isopropyl substitution differ from the more common N9 substitution? A: The alkylation of 2,6-dichloropurine typically yields a mixture of N9 and N7 isomers, with the N9 isomer usually being the major product. [3]The N7 substitution creates a different three-dimensional shape and charge distribution compared to the N9 isomer. This can significantly alter its binding affinity and selectivity for target proteins, potentially leading to a unique biological activity and toxicity profile.

Q: Can I use serum-free media for my experiments with this compound? A: Yes, but with caution. Serum contains proteins that can bind to small molecules, reducing their effective concentration. Switching to serum-free media may increase the apparent potency and toxicity of the compound. If you are developing an assay in serum-free conditions, you must re-validate all parameters, including the IC50 value and maximum tolerated solvent concentration.

Q: My compound seems to lose activity after being diluted in media for a few hours. What is happening? A: This is likely due to the reactivity of the chlorine atoms at the C2 and C6 positions. These positions are electrophilic and can react with nucleophiles present in the cell culture media (e.g., amino acids like cysteine, or other supplements) over time. This highlights the importance of adding the compound to cells immediately after final dilution and using consistent incubation times for reproducible results.

Section 5: References

  • Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585. [Link]

  • Ohara, M., Hayashi, T., Kusunoki, Y., Miyauchi, M., Takata, T., & Sugai, M. (2004). Caspase-2 and Caspase-7 Are Involved in Cytolethal Distending Toxin-Induced Apoptosis in Jurkat and MOLT-4 T-Cell Lines. Infection and Immunity, 72(2), 871–879. [Link]

  • Pérez-Pérez, M. J., Prieto-Martínez, M., & González-García, V. (2015). Synthesis and Pharmacophore Modelling of 2,6,9-Trisubstituted Purine Derivatives and Their Potential Role as Apoptosis-Inducing Agents in Cancer Cell Lines. Molecules, 20(4), 6438–6461. [Link]

  • Emory University. (n.d.). Sample Preparation for Purine HPLC Assay. Emory University School of Medicine. [Link]

  • Dobak, I., Ostafin, M., Poleshchuk, O. K., Milecki, J., & Nogaj, B. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Applied Magnetic Resonance, 34(1), 47–53. [Link]

  • Gummadi, V. R., Eadlapalli, S., Addepally, U., & Vangavaragu, J. R. (2014). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Journal of the Korean Chemical Society, 58(2), 196–203. [Link]

  • Gurung, P., et al. (2013). Caspase-2 is an initiator caspase responsible for pore-forming toxin-mediated apoptosis. The EMBO Journal, 32(18), 2475–2488. [Link]

  • Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]

  • Kuca, K., et al. (2025). Off-target effects of the NADPH oxidase inhibitor mitoapocynin-encapsulated nanoparticles and free-drug oral treatment in. Journal of Microencapsulation. [Link]

  • Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. IUCrData, 1(1), x120001. [Link]

  • Bouton, C., et al. (2026). Screening of purine nucleoside analogues against intracellular Toxoplasma gondii. bioRxiv. [Link]

  • Lorente-Macías, Á., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(6), e2000412. [Link]

  • Kaja, S., et al. (2001). Inhibition of Caspase Activity in Retinal Cell Apoptosis Induced by Various Stimuli In Vitro. Investigative Ophthalmology & Visual Science, 42(11), 2664–2671. [Link]

  • Sancineto, L., et al. (2025). Synthesis of 2,6-Diamino-Substituted Purine Derivatives and Evaluation of Cell Cycle Arrest in Breast and Colorectal Cancer Cells. Molecules, 30(20), 4887. [Link]

  • Taylor & Francis Online. (n.d.). Purine analogues – Knowledge and References. [Link]

  • Campos, J. M., et al. (2014). Anti-proliferative activity of 2,6-dichloro-9- or 7-(ethoxycarbonylmethyl)-9H- or 7H-purines against several human solid tumour cell lines. European Journal of Medicinal Chemistry, 76, 469–477. [Link]

  • Eleftheriadis, T., et al. (2016). Uric acid induces caspase-1 activation, IL-1β secretion and P2X7 receptor dependent proliferation in primary human lymphocytes. Journal of Inflammation, 13, 19. [Link]

  • Yang, M., et al. (2021). The Intersection of Purine and Mitochondrial Metabolism in Cancer. Cancers, 13(19), 4983. [Link]

  • Ahern, K., Botham, K. M., Senger, D. R., & Weil, P. A. (Eds.). (n.d.). The Synthesis and Degradation of Nucleotides. In Harper's Illustrated Biochemistry. AccessMedicine. [Link]

  • VistaLab Technologies. (2022, August 8). 8 Ways to Optimize Cell Cultures. [Link]

  • Wikipedia. (n.d.). Purine metabolism. [Link]

  • Rodwell, V. W., et al. (Eds.). (n.d.). Metabolism of Purine & Pyrimidine Nucleotides. In Harper's Illustrated Biochemistry, 31e. AccessMedicine. [Link]

Sources

Reference Data & Comparative Studies

Validation

Regioselectivity in Purine Alkylation: A Comparative Guide to 2,6-Dichloro-7-isopropyl-7H-purine vs. 2,6-Dichloro-9-isopropyl-9H-purine

Introduction In the landscape of drug development, the purine scaffold is a privileged pharmacophore, serving as the backbone for numerous antivirals, anticancer agents, and kinase inhibitors. Functionalization of the pu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of drug development, the purine scaffold is a privileged pharmacophore, serving as the backbone for numerous antivirals, anticancer agents, and kinase inhibitors. Functionalization of the purine ring, particularly at the nitrogen atoms of the imidazole ring, is a critical step in synthesizing these therapeutics. However, direct alkylation of 2,6-dichloropurine presents a classic regioselectivity challenge: the bifurcation of products into N7 and N9 regioisomers.

As a Senior Application Scientist, I frequently encounter workflows where researchers struggle to control or separate these isomers. This guide provides an objective, data-driven comparison of 2,6-dichloro-7-isopropyl-7H-purine and 2,6-dichloro-9-isopropyl-9H-purine, detailing the mechanistic causality behind their formation and providing field-proven, self-validating protocols for their synthesis and isolation.

Mechanistic Causality: The N7 vs. N9 Conundrum

When 2,6-dichloropurine is subjected to basic conditions, it deprotonates to form an ambidentate anion, distributing electron density across both the N7 and N9 positions. The subsequent nucleophilic attack on an electrophile—such as 2-iodopropane—is governed by a competition between thermodynamic stability and steric hindrance.

  • Thermodynamic Dominance of N9 : The N9 position is sterically unencumbered, allowing for a lower activation energy barrier during the SN​2 transition state. Consequently, the N9-alkylated product (2,6-dichloro-9-isopropyl-9H-purine) is the thermodynamically favored sink, typically dominating the reaction mixture 1.

  • Steric Shielding at N7 : The N7 position is flanked by the bulky chlorine atom at the C6 position. This steric clash significantly hinders the approach of the isopropyl group. As a result, 2,6-dichloro-7-isopropyl-7H-purine is formed as a minor, kinetic side-product 2. While specialized Lewis acid-catalyzed conditions can force N7 selectivity for certain alkyl groups, direct basic alkylation with secondary halides invariably yields an N9-heavy mixture 3.

Mechanism SM 2,6-Dichloropurine Anion (Ambidentate Nucleophile) Electrophile 2-Iodopropane (Electrophilic Attack) SM->Electrophile N9 N9-Alkylation Thermodynamically Favored (~89% Yield) Electrophile->N9 Path A: Low Steric Strain N7 N7-Alkylation Sterically Hindered by C6-Cl (~11% Yield) Electrophile->N7 Path B: High Steric Strain

Fig 1. Mechanistic divergence of 2,6-dichloropurine alkylation showing N9 vs N7 regioselectivity.

Comparative Data: N9 vs. N7 Isomers

The distinct structural environments of the N7 and N9 isomers translate into different physical properties, which we exploit for their separation. Below is a quantitative comparison of the two regioisomers generated from direct alkylation.

Property2,6-Dichloro-9-isopropyl-9H-purine2,6-Dichloro-7-isopropyl-7H-purine
Regiochemistry N9 Alkylation (Thermodynamic)N7 Alkylation (Kinetic Side-Product)
Relative Ratio (Crude) ~89%~11%
Steric Environment Unhindered (Distant from C6-Cl)Highly Hindered (Proximal to C6-Cl)
Primary Isolation Method Selective CrystallizationSilica Gel Column Chromatography
Physical State Crystalline solidPale yellow crystalline powder
Melting Point N/A (Standard crystalline)152–154 °C
Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Every reagent choice serves a specific mechanistic purpose.

Causality of Reagents:

  • Solvent (DMSO) : A polar aprotic solvent is critical. It poorly solvates the purine anion, thereby maximizing its nucleophilicity and driving the SN​2 reaction forward.

  • Base ( K2​CO3​ ) : A mild base is chosen specifically to deprotonate the purine without triggering an unwanted nucleophilic aromatic substitution ( SN​Ar ) at the highly reactive C6-chlorine position, which would occur if stronger bases (like alkoxides) were used.

  • Temperature (15–18 °C) : Strict thermal control suppresses polyalkylation and degradation. It provides just enough energy to overcome the activation barrier for alkylation while maintaining a clean impurity profile.

Step-by-Step Methodology: Synthesis and Isolation
  • Deprotonation : To a well-stirred solution of 2,6-dichloro-9H-purine (4.5 g, 23.8 mmol) in DMSO (50 mL), add anhydrous potassium carbonate (9.9 g, 71.4 mmol). Stir for 15 minutes to ensure complete anion formation.

  • Alkylation : Slowly add 2-iodopropane (11.9 mL, 119.0 mmol) to the mixture. Maintain the reaction temperature strictly between 15–18 °C using a water bath. Stir for 8 hours.

    • Validation Checkpoint: Monitor by GC or LC-MS. The reaction is complete when the starting mass (m/z 188) is consumed, replaced by two isomeric product peaks (m/z 230).

  • Quench and Extraction : Dilute the mixture with distilled water (50 mL) to quench the reaction and solubilize inorganic salts. Extract the aqueous layer with diethyl ether (7 × 15 mL).

  • Washing and Drying : Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMSO. Dry over anhydrous sodium sulfate ( Na2​SO4​ ) and evaporate the solvent in vacuo.

  • Selective Crystallization (N9 Isolation) : Dissolve the crude material in a minimal amount of hot ethyl acetate/hexane (1/1, v/v). Allow to cool slowly to room temperature. The thermodynamically stable 2,6-dichloro-9-isopropyl-9H-purine will selectively precipitate. Filter and dry to obtain the N9 isomer (~60% isolated yield).

  • Chromatographic Separation (N7 Isolation) : Concentrate the mother liquor, which is now heavily enriched with the N7 isomer. Load the residue onto a silica gel column and elute with petroleum ether/ethyl acetate (1/1, v/v). The minor fraction yields 2,6-dichloro-7-isopropyl-7H-purine as a pale yellow crystalline powder.

Protocol Step1 Reaction: DMSO, K2CO3, 15-18 °C, 8h Step2 Aqueous Quench & Ether Extraction Step1->Step2 Step3 Crystallization (EtOAc/Hexane 1:1) Step2->Step3 N9_Product 2,6-Dichloro-9-isopropyl-9H-purine (Crystalline Precipitate) Step3->N9_Product Filter MotherLiq Mother Liquor (Concentrated) Step3->MotherLiq Filtrate Chrom Silica Gel Chromatography (Pet Ether/EtOAc 1:1) MotherLiq->Chrom N7_Product 2,6-Dichloro-7-isopropyl-7H-purine (Pale Yellow Crystals) Chrom->N7_Product Elute

Fig 2. Workflow for the synthesis and isolation of N9 and N7 isopropyl purine regioisomers.

References
  • Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity.PMC.
  • 2,6-Dichloro-7-isopropyl-7H-purine.PMC.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents.ACS Omega.

Sources

Comparative

Comparative Efficacy Profiling: 2,6-Dichloro-7-isopropyl-7H-purine vs. Standard Kinase Inhibitors

As drug development professionals navigate the complex landscape of targeted therapeutics, understanding the nuances of structure-activity relationships (SAR) is paramount. Purine derivatives represent a highly versatile...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals navigate the complex landscape of targeted therapeutics, understanding the nuances of structure-activity relationships (SAR) is paramount. Purine derivatives represent a highly versatile class of compounds with a wide range of biological activities[1],[2]. While 2,6,9-trisubstituted purines—such as Roscovitine and Purvalanol A—are universally recognized as potent, ATP-competitive Cyclin-Dependent Kinase (CDK) inhibitors[3],[4], their synthetic side products offer equally valuable insights.

During the alkylation of 2,6-dichloro-9H-purine with 2-iodopropane, the reaction typically yields an 89:11 ratio of N9-alkylated to N7-alkylated isomers[3],[4]. The minor fraction, 2,6-dichloro-7-isopropyl-7H-purine [1], is frequently discarded. However, this N7-isomer serves a dual purpose in modern pharmacology: it acts as an indispensable negative control for validating kinase binding specificity, and emerging literature suggests its utility as an orthogonal signaling inhibitor, specifically as a STING antagonist[5],[6].

This guide objectively compares the efficacy of 2,6-dichloro-7-isopropyl-7H-purine against standard N9-purine inhibitors, detailing the mechanistic causality behind their divergence and providing self-validating experimental protocols for comparative screening.

Mechanistic Divergence: The N7 vs. N9 Alkylation Paradigm

To understand the stark difference in efficacy between 2,6-dichloro-7-isopropyl-7H-purine and standard inhibitors, one must examine the ATP-binding pocket of target kinases (e.g., CDK2).

Standard inhibitors like Roscovitine rely on the N9-substituent to anchor the purine core deep within the hydrophobic cleft. This specific orientation exposes the N7 nitrogen and C6 substituent, allowing them to form critical hydrogen bonds with the backbone amides and carbonyls of the kinase hinge region (specifically Leu83 in CDK2) ().

Conversely, crystallographic studies of 2,6-dichloro-7-isopropyl-7H-purine confirm that the isopropyl group is covalently bound to the N7 position[1],[7]. This structural shift introduces a severe steric clash with the kinase hinge region. Furthermore, the alkylation masks the N7 nitrogen, destroying its ability to act as a hydrogen bond acceptor. This dual penalty—steric hindrance and loss of essential H-bonding—abrogates its kinase inhibitory activity, making it a perfect structural probe.

SAR_Logic Base 2,6-Dichloro-purine Base N9 N9-Alkylation (Standard Inhibitors) Base->N9 Major Isomer (89%) N7 N7-Alkylation (7-isopropyl-7H-purine) Base->N7 Minor Isomer (11%) Hinge Kinase Hinge Region (Leu83 H-Bonding) N9->Hinge Optimal Fit Steric Steric Clash & Altered H-Bonding N7->Steric Suboptimal Fit Active High Efficacy (Potent CDK Inhibition) Hinge->Active Inactive Reduced Efficacy (Target Repurposing) Steric->Inactive

Fig 1: Mechanistic divergence of N7 vs. N9 purine alkylation in kinase hinge region binding.

Quantitative Efficacy Profiling

The table below summarizes the comparative in vitro efficacy of 2,6-dichloro-7-isopropyl-7H-purine against gold-standard N9-purine inhibitors. While the N7 isomer is inactive against CDKs, recent patent data highlights its repurposing as an antagonist of the Stimulator of Interferon Genes (STING) pathway[5],[6].

CompoundPrimary TargetIC50 / EfficacyMechanism of Action
Roscovitine CDK2/Cyclin E0.70 µMATP-competitive kinase inhibition
Purvalanol A CDK2/Cyclin E0.07 µMATP-competitive kinase inhibition
2,6-dichloro-7-isopropyl-7H-purine CDK2/Cyclin E> 100 µMInactive (Steric clash at hinge region)
2,6-dichloro-7-isopropyl-7H-purine STING PathwayActive at 3.0 µMSTING signaling antagonism[6]
Roscovitine STING Pathway> 100 µMN/A (Off-target)

Note: STING activity parameters are derived from recent immunological screening patents evaluating purine derivatives as signal inhibitors ()[5].

Self-Validating Experimental Methodologies

To objectively compare these compounds, researchers must employ orthogonal assays that validate both the presence of on-target activity (for standard inhibitors) and the absence of off-target effects (using the N7 isomer as a control).

Assay_Workflow Prep Compound Prep (DMSO Stock) Assay In Vitro Kinase Assay (CDK2/CycE) Prep->Assay STING PBMC STING Assay (Cytokine ELISA) Prep->STING Readout Luminescence/Absorbance Quantification Assay->Readout STING->Readout Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Fig 2: Parallel experimental workflow for evaluating kinase and STING antagonist efficacy.

Protocol A: Radiometric CDK2/Cyclin E Kinase Assay

Self-Validating System Design: This protocol utilizes 2,6-dichloro-7-isopropyl-7H-purine as a structural negative control. If the assay is functioning correctly, Roscovitine will show dose-dependent inhibition, while the N7 isomer will show baseline activity, proving that inhibition is strictly dependent on N9-directed hinge binding.

  • Reagent Preparation: Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT. Causality: MgCl₂ is essential for coordinating the ATP-Mg²⁺ complex required for kinase catalytic transfer.

  • Compound Dilution: Serially dilute Roscovitine and 2,6-dichloro-7-isopropyl-7H-purine in pure DMSO. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Assembly: In a 96-well plate, combine 10 µL of recombinant CDK2/Cyclin E complex, 10 µL of Histone H1 substrate (1 mg/mL), and 5 µL of the diluted compounds.

  • Initiation: Add 5 µL of ATP mixture (containing 15 µM cold ATP and 0.5 µCi of [γ-³³P]ATP). Incubate at 30°C for 30 minutes.

  • Termination & Detection: Stop the reaction by adding 25 µL of 1% phosphoric acid. Spot the mixture onto P81 phosphocellulose paper, wash extensively with 1% phosphoric acid to remove unreacted ATP, and quantify substrate phosphorylation via liquid scintillation counting.

Protocol B: PBMC STING Antagonist Assay

Self-Validating System Design: Because primary human cells exhibit high donor-to-donor variability, this assay normalizes cytokine release against Interferon Regulatory Factor (IRF) activity in DMSO-treated vehicle cells[6]. This ensures that any observed antagonism by 2,6-dichloro-7-isopropyl-7H-purine is a true pharmacological effect rather than baseline cellular exhaustion.

  • Cell Isolation & Plating: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors and plate them in 96-well tissue culture plates in RPMI-1640 medium supplemented with 10% FBS.

  • Compound Pre-treatment: Treat the PBMCs with 3 µM of 2,6-dichloro-7-isopropyl-7H-purine or standard inhibitors[6]. Incubate for 1 hour at 37°C. Causality: Pre-incubation allows the small molecule to permeate the cell membrane and occupy the intracellular target prior to pathway activation.

  • Ligand Stimulation: Induce the STING pathway by adding 200 µM of the natural STING ligand, 2'-3'-cGAMP[6].

  • Incubation: Incubate the cells for 20 hours at 37°C in a 5% CO₂ atmosphere[6].

  • Quantification: Harvest the cell supernatants. Measure secreted cytokines (e.g., IFN-β) using a validated sandwich ELISA kit. Calculate statistical significance using a Student's t-test and determine compound efficacy relative to the DMSO control[6].

Conclusion

2,6-dichloro-7-isopropyl-7H-purine is far more than a synthetic byproduct. When objectively compared against standard N9-purine inhibitors, its lack of kinase efficacy rigorously validates the spatial requirements of the ATP-binding pocket. Furthermore, its emerging profile as a signaling inhibitor in immune pathways demonstrates how "inactive" structural isomers can be systematically repurposed to unlock novel therapeutic targets.

References

  • Hloušková, N., Rouchal, M., Nečas, M., & Vícha, R. (2012). 2,6-Dichloro-7-isopropyl-7H-purine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1585. URL:[Link]

  • Legraverend, M., & Grierson, D. S. (2006). The purines: potent and versatile small molecule inhibitors and modulators of key biological targets. Bioorganic & Medicinal Chemistry, 14(12), 3987-4006. URL:[Link]

  • World Intellectual Property Organization (2020).Compounds, compositions, and methods for the treatment of disease. Patent WO2020181050A1.

Sources

Validation

A Senior Application Scientist's Guide to Purity Validation of 2,6-dichloro-7-isopropyl-7H-purine by LC-MS

Introduction: The Imperative for Purity in Synthetic Intermediates In the landscape of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon whic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative for Purity in Synthetic Intermediates

In the landscape of drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable downstream synthesis and credible biological data are built. The compound 2,6-dichloro-7-isopropyl-7H-purine is a crucial building block in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors and other therapeutic agents.[1][2] The presence of impurities, even at trace levels, can have profound consequences, leading to unwanted side-reactions, altered pharmacological profiles, and potentially confounding toxicity data.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as the definitive analytical technique for the identity and purity testing of such small molecules.[3] Its power lies in the synergistic combination of high-performance liquid chromatography's (HPLC) exceptional separatory capability with the high sensitivity and specificity of mass spectrometry.[4][5] This guide provides an in-depth, comparative framework for developing and validating a robust LC-MS method for 2,6-dichloro-7-isopropyl-7H-purine, grounded in the principles of scientific integrity and regulatory compliance as outlined by the International Council for Harmonisation (ICH).[6][7]

Anticipating the Challenge: Understanding Potential Impurities

A robust analytical method is one that is "future-proofed" by anticipating the impurities it may need to separate. The most common synthetic route to 2,6-dichloro-7-isopropyl-7H-purine is the direct alkylation of 2,6-dichloropurine with an isopropyl-halide (e.g., 2-iodopropane).[2][8] This reaction chemistry inherently predicts a specific set of potential impurities that our method must be designed to resolve and detect.

Key Potential Impurities:

  • Unreacted Starting Material: Residual 2,6-dichloropurine.

  • Positional Isomer (N9-alkylation): The alkylation can occur at either the N7 or N9 position of the purine ring, leading to the formation of the critical isomeric impurity, 2,6-dichloro-9-isopropyl-7H-purine .[8] Discriminating between these isomers is often the primary analytical challenge.[9][10]

  • Degradation Products: Hydrolysis of one or both chloro-substituents to form hydroxyl-purine derivatives, which can occur during synthesis, workup, or storage.

  • Over-alkylation/Side-products: While less common, reaction with solvent or other species can lead to unexpected byproducts.

Figure 1: Potential Impurities in the Synthesis of 2,6-dichloro-7-isopropyl-7H-purine Start 2,6-Dichloropurine (Starting Material) Reagent + 2-Iodopropane (Alkylation) Start->Reagent Reagent->mid_point Reaction Mixture Product Target Compound 2,6-dichloro-7-isopropyl-7H-purine Degradation Degradation Impurity (e.g., Hydrolysis Product) Product->Degradation Storage/ Workup Isomer Isomeric Impurity 2,6-dichloro-9-isopropyl-7H-purine Unreacted Residual Starting Material (Unreacted 2,6-Dichloropurine) mid_point->Product Major Product mid_point->Isomer Key Byproduct mid_point->Unreacted Carryover

Caption: Potential impurities originating from the synthesis of the target compound.

Method Development: A Comparative Approach

A successful purity validation method hinges on achieving clear separation (chromatography) and unambiguous detection (mass spectrometry). We will compare common choices to develop a method with optimal selectivity and sensitivity.

Part A: The Liquid Chromatography (LC) Method

The goal of the LC method is to physically separate the target compound from all potential impurities, especially the critical N7/N9 isomers.

Column Chemistry Comparison:

The choice of stationary phase is the most critical factor for chromatographic selectivity.

Column TypePrinciple of SeparationSuitability for Purine Analysis
C18 (Octadecylsilane) Primarily hydrophobic interactions. The workhorse of reversed-phase HPLC.Good Starting Point. Effective for separating compounds with differences in hydrophobicity. Will likely provide separation between the dichloropurines and their more polar hydrolyzed degradants.
Phenyl-Hexyl Mixed-mode separation: hydrophobic interactions plus π-π interactions with the phenyl rings.Potentially Superior. The aromatic purine ring system can engage in π-π stacking with the phenyl stationary phase, offering a different selectivity mechanism that can be crucial for resolving the structurally similar N7 and N9 isomers.

Recommendation: While a C18 column is a valid starting point, initiating method development with a Phenyl-Hexyl column is a strategic choice. The alternative selectivity it provides increases the probability of successfully resolving the N7/N9 positional isomers from the outset.

Part B: The Mass Spectrometry (MS) Method

The MS provides mass information, confirming identity and enabling sensitive quantification. Electrospray Ionization (ESI) in positive mode is typically most effective for nitrogen-containing heterocyclic compounds like purines.[5]

Detection Mode Comparison:

Detection ModePrincipleApplication in Purity Analysis
Full Scan Acquires a full mass spectrum over a defined m/z range (e.g., 50-500 Da).Discovery Phase. Ideal for initial analysis to identify all detectable species, including unknown impurities, by their molecular weight.[4]
Selected Ion Monitoring (SIM) Monitors only a few specific m/z values corresponding to the target and known impurities.Enhanced Sensitivity. By focusing the detector's time on specific masses, SIM provides significantly higher sensitivity than Full Scan for quantifying known impurities at very low levels.
High-Resolution MS (HRMS) e.g., Time-of-Flight (TOF). Measures m/z with very high accuracy (e.g., <5 ppm).Structure Elucidation. Provides accurate mass data, which can be used to determine the elemental composition of unknown impurities, a critical step in their structural identification.[5][11]

Recommendation: A hybrid approach is optimal. Use Full Scan with a high-resolution mass spectrometer (e.g., Q-TOF) during method development to find and identify all impurities. For routine quality control of known impurities, a more sensitive SIM or MRM method on a triple quadrupole instrument can be implemented.[3][12]

Experimental Protocol: A Validated LC-MS Workflow

This protocol outlines a robust starting point for the analysis, which must be validated according to ICH Q2(R2) guidelines.[13][14]

Figure 2: LC-MS Experimental Workflow for Purity Validation cluster_proc SamplePrep 1. Sample & Standard Preparation LCMS 2. LC-MS Analysis SamplePrep->LCMS p1 Weigh & Dissolve in Mobile Phase SamplePrep->p1 DataAcq 3. Data Acquisition (Full Scan / HRMS) LCMS->DataAcq p3 Inject into LC-MS LCMS->p3 DataProc 4. Data Processing DataAcq->DataProc p5 ESI+ Detection DataAcq->p5 Report 5. Purity Calculation & Reporting DataProc->Report p6 Integrate Peaks DataProc->p6 p8 Area Percent Calculation Report->p8 p2 Serial Dilutions for Linearity p1->p2 p4 Gradient Elution p3->p4 p7 Identify by m/z & Retention Time p6->p7

Caption: A systematic workflow for purity determination using LC-MS.

1. Reagents and Materials

  • 2,6-dichloro-7-isopropyl-7H-purine reference standard and test sample.

  • Acetonitrile (LC-MS grade).

  • Ultrapure water (18.2 MΩ·cm).

  • Formic acid (LC-MS grade).

2. Standard and Sample Preparation

  • Stock Solution (1.0 mg/mL): Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of acetonitrile.

  • Working Standard (10 µg/mL): Dilute the stock solution 1:100 with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (1.0 mg/mL): Prepare the test sample in the same manner as the stock solution. This high concentration is necessary to detect impurities at low levels (e.g., 0.1%).[15]

3. LC-MS Conditions

ParameterRecommended ConditionRationale
LC System UPLC/UHPLC SystemProvides higher resolution and faster run times compared to standard HPLC.
Column Phenyl-Hexyl (e.g., 2.1 x 100 mm, 1.8 µm)Offers mixed-mode selectivity for resolving isomers.[10]
Mobile Phase A Water + 0.1% Formic AcidFormic acid aids in protonation for positive ESI and improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase chromatography.
Gradient 10% to 95% B over 10 minutesA broad gradient ensures elution of compounds with a wide range of polarities.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 2 µL
MS System Q-TOF or other HRMS instrumentFor accurate mass measurement.[11]
Ionization Mode ESI PositivePurines readily form [M+H]+ ions.
Scan Range 100 - 500 m/zCovers the mass of the parent compound (C8H8Cl2N4, MW=231.08)[16] and potential impurities.

4. Data Analysis and Purity Calculation

  • Identify the main peak for 2,6-dichloro-7-isopropyl-7H-purine based on its retention time and accurate mass ([M+H]+ ≈ 231.0250).

  • Identify impurity peaks. The N9-isomer will have the exact same mass and require chromatographic separation for differentiation. Unreacted starting material (2,6-dichloropurine) will have an [M+H]+ of ≈ 188.9729.

  • Calculate purity using the area percent method:

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) x 100

Method Validation: Ensuring Trustworthy Results

Once developed, the analytical method must be validated to prove it is fit for its intended purpose.[17] The validation should be performed in accordance with ICH Q2(R2) guidelines.[7][13]

Summary of Key Validation Parameters:

ParameterObjectiveTypical Acceptance Criteria
Specificity To demonstrate that the method can unequivocally assess the analyte in the presence of impurities (especially the N9 isomer) and degradants.Peak purity analysis (using DAD or MS) shows no co-elution. Baseline resolution (Rs > 1.5) between the main peak and all impurities.[11]
Linearity To show that the method's response is directly proportional to the analyte concentration over a specific range.Correlation coefficient (r²) ≥ 0.995 for a series of standards (e.g., 0.1 µg/mL to 100 µg/mL).
Accuracy The closeness of the measured value to the true value.% Recovery between 98.0% and 102.0% for spiked samples at different concentration levels (e.g., 80%, 100%, 120%).[17]
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability (multiple injections) and intermediate precision (different days, analysts).
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio (S/N) ≥ 10. Crucial for quantifying impurities at regulatory thresholds (e.g., 0.10%).[6]
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., ±2°C in column temp, ±5% in organic mobile phase composition).System suitability parameters (e.g., resolution, tailing factor) remain within acceptable limits.

Conclusion

The validation of 2,6-dichloro-7-isopropyl-7H-purine purity is a critical step in ensuring the quality and reliability of subsequent research and development activities. A meticulously developed and validated LC-MS method, built on a foundation of understanding potential synthetic impurities, provides the necessary confidence. By employing a strategic approach to column and detector selection—such as using a Phenyl-Hexyl column for isomer resolution and high-resolution mass spectrometry for impurity identification—researchers can establish a self-validating system. This ensures that every batch of this vital intermediate meets the stringent purity requirements demanded by the pharmaceutical industry, ultimately contributing to the development of safer and more effective medicines.

References

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). LinkedIn. [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). New Food Magazine. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. (2000). CHIMIA. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager. [Link]

  • Validation of analytical procedures Q2(R2). (2023). ICH. [Link]

  • Impurity Identification Service with LC-MS/MS, NMR & GC-MS: Which Method Do You Need? (2025). ResolveMass Laboratories Inc.[Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine. (2012). Acta Crystallographica Section E. [Link]

  • 7H-purines as a new class of potent antitubercular agents inhibiting DprE1. (2023). European Journal of Medicinal Chemistry. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2011). Molecules. [Link]

  • 2,6-dichloro-7-isopropyl-7H-purine. LookChem. [Link]

  • Product Class 17: Purines. Science of Synthesis. [Link]

  • Analysis of Peptide/Protein-Related Impurities Using the Integrated Solution of Bio 2D-LC/Q-TOF in Agilent MassHunter Software.* Agilent. [Link]

  • A Simultaneous Quantification of Four Potential Genotoxic Impurities Purinediol Hydrochloride, N7-Isomer, Monoalkyl Contaminant. (2024). Indian Journal of Pharmaceutical Education and Research. [Link]

  • Simultaneous Determination of Veterinary Drugs in Livestock Products and Seafoods by Liquid Chromatography/Tandem Mass. (2006). The Annual Report of Tokyo Metropolitan Institute of Public Health. [Link]

  • Development and validation of an LC-MS/MS analytical procedure for the combined detection of prohibited peptides in biological fluids. Recent Advances in Doping Analysis. [Link]

  • Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug. (2024). International Journal of Advanced Life Science Research. [Link]

  • Improved LC-MS detection of opioids, amphetamines, and psychedelics using TrEnDi. (2021). ChemRxiv. [Link]

  • UPLC-Q-TOF-MS method development and validation for simultaneous analysis of dipyridamole and its related impurities. (2022). International Journal of Applied Pharmaceutics. [Link]

  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent. [Link]

  • Discriminating chloramphenicol isomers by LC-MS/MS. WUR eDepot. [Link]

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Validation

A Comparative Spectroscopic Guide to 7-Alkyl and 9-Alkyl 2,6-Dichloropurines: Navigating Isomeric Differentiation

In the landscape of medicinal chemistry and drug development, purine scaffolds are of paramount importance, forming the core of numerous bioactive molecules. Among these, 2,6-dichloropurine serves as a versatile starting...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry and drug development, purine scaffolds are of paramount importance, forming the core of numerous bioactive molecules. Among these, 2,6-dichloropurine serves as a versatile starting material for the synthesis of a wide array of derivatives. Alkylation of the purine ring system, a common strategy for molecular diversification, can occur at either the N7 or N9 position of the imidazole ring, leading to the formation of two distinct regioisomers. The seemingly subtle difference in the position of the alkyl group can have profound implications for the molecule's three-dimensional structure, its ability to interact with biological targets, and ultimately, its pharmacological activity. Consequently, the unambiguous identification of the N7 and N9 isomers is a critical step in the synthesis and characterization of novel purine-based compounds.

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed spectroscopic comparison of 7-alkyl and 9-alkyl 2,6-dichloropurines. By leveraging experimental data and established spectroscopic principles, this guide will elucidate the key distinguishing features in their UV-Vis, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) spectra, enabling confident structural assignment.

The Foundational Chemistry: Synthesis and Isomeric Control

The alkylation of 2,6-dichloropurine typically yields a mixture of N7 and N9 isomers, with the N9 isomer often being the major product under thermodynamic control.[1][2] The regioselectivity of the alkylation can be influenced by factors such as the nature of the alkylating agent, the base, the solvent, and the reaction temperature.[3]

A common synthetic approach involves the reaction of 2,6-dichloropurine with an alkyl halide in the presence of a base such as potassium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF).[1] While this method often favors the N9 isomer, the N7 isomer is typically formed as a significant byproduct that can be separated by column chromatography.[1] Achieving regioselective synthesis of the N7 isomer can be more challenging and may require specific strategies, such as the use of catalysts or alternative reaction conditions to favor kinetic control.[4]

Caption: General synthetic workflow for the alkylation of 2,6-dichloropurine.

Spectroscopic Fingerprints: A Comparative Analysis

UV-Vis Spectroscopy: A Tale of Two Chromophores

UV-Vis spectroscopy provides a rapid and straightforward method for preliminary differentiation between the N7 and N9 isomers. The position of the alkyl group influences the electronic distribution within the purine chromophore, leading to distinct absorption maxima (λmax).

A general trend observed for N-alkylated purines is that the N7-isomers exhibit a bathochromic shift (a shift to longer wavelengths) of their λmax by approximately 10-15 nm compared to their N9-isomer counterparts .[5] This difference, although subtle, can be a valuable diagnostic tool when comparing the spectra of the two isomers.

Isomer Type Typical λmax Range (nm) Key Observation
9-Alkyl-2,6-dichloropurine 265 - 310Lower wavelength absorption
7-Alkyl-2,6-dichloropurine 275 - 320Higher wavelength absorption (bathochromic shift)

Note: The exact λmax values can be influenced by the solvent and the nature of the alkyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, is the most powerful and definitive technique for the structural elucidation of N7 and N9 purine isomers. The different electronic environments of the protons and carbons in the two isomers result in characteristic chemical shift differences.

In the ¹H NMR spectrum, the most diagnostic proton is the H-8 proton of the imidazole ring. While the chemical shift of this proton can vary depending on the solvent and the alkyl substituent, a general trend is often observed. However, for unambiguous assignment, correlation with ¹³C NMR data is crucial.

A key observation in many cases is the through-space Nuclear Overhauser Effect (NOE). For a 9-alkylpurine , an NOE can often be observed between the protons of the alkyl group (e.g., the benzylic CH₂ protons in a benzyl substituent) and the H-8 proton of the purine ring. For the corresponding 7-alkylpurine , such an NOE is typically absent.

Table of Representative ¹H NMR Chemical Shifts (δ, ppm)

Compound H-8 Alkyl Group Protons Solvent
2,6-Dichloro-9-methyl-9H-purine~8.1~3.9 (s, 3H, N-CH₃)DMSO-d₆

Note: This table will be expanded as more specific data for homologous series are found and compiled.

¹³C NMR spectroscopy provides the most reliable and clear-cut distinction between the N7 and N9 isomers. The chemical shifts of the C4 and C5 carbons of the purine ring are highly sensitive to the position of alkylation.

The established and most reliable diagnostic criteria are:

  • C5 Chemical Shift: The C5 carbon in the N9 isomer is significantly deshielded (shifted downfield) compared to the C5 carbon in the N7 isomer .

  • C4 Chemical Shift: Conversely, the C4 carbon in the N9 isomer is more shielded (shifted upfield) compared to the C4 carbon in the N7 isomer .

Table of Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon 9-Alkyl-2,6-dichloropurine 7-Alkyl-2,6-dichloropurine Key Difference (Δδ)
C2 ~154~154Minimal
C4 ~151~155N9 is upfield
C5 ~131~127N9 is downfield
C6 ~159~159Minimal
C8 ~146~149N7 is downfield

Note: These are approximate values and can vary with the alkyl substituent and solvent. The key is the relative difference in chemical shifts between the isomers.

Caption: Diagnostic ¹³C NMR chemical shift differences for C4 and C5 in N7 and N9 isomers.

Mass Spectrometry: Unraveling Fragmentation Patterns

Mass spectrometry (MS) is essential for confirming the molecular weight of the synthesized compounds. Under electron ionization (EI), the molecular ion (M⁺) will be observed, and its mass will be identical for both the N7 and N9 isomers. However, the fragmentation patterns can sometimes offer clues to the isomeric structure, although these differences can be subtle.

A common fragmentation pathway for alkylated purines involves the loss of the alkyl group. The stability of the resulting purine radical cation may differ slightly between the N7 and N9 isomers, potentially leading to variations in the relative intensities of the fragment ions. For benzyl-substituted purines, a prominent fragment corresponding to the benzyl cation (m/z 91) is expected for both isomers due to its high stability.

Detailed and comparative mass spectral data for a homologous series of 7-alkyl and 9-alkyl 2,6-dichloropurines is an area for further investigation to establish more definitive fragmentation rules for differentiation.

Table of Expected Mass Spectral Fragments

Fragment Description Expected for Both Isomers?
[M]⁺ Molecular IonYes
[M - R]⁺ Loss of the alkyl groupYes (relative intensities may vary)
[M - Cl]⁺ Loss of a chlorine atomYes
[C₅H₂N₄Cl]⁺ Purine core after loss of Cl and alkyl groupYes
[C₇H₇]⁺ (m/z 91) Benzyl cation (for benzyl-substituted isomers)Yes (often a base peak)

Experimental Protocols

Synthesis of 9-Benzyl-2,6-dichloropurine and 7-Benzyl-2,6-dichloropurine[1]

Materials:

  • 2,6-Dichloropurine

  • Benzyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2,6-dichloropurine (1.0 eq) in anhydrous DMF.

  • Add anhydrous potassium carbonate (2.0-3.0 eq) to the solution and stir at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • After 20-30 minutes, add benzyl chloride (1.1-1.2 eq) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Remove the DMF from the filtrate under reduced pressure.

  • The resulting crude product, a mixture of N9 and N7 isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to separate the two isomers. The N9 isomer is typically the less polar of the two.

Spectroscopic Analysis

UV-Vis Spectroscopy:

  • Prepare dilute solutions (e.g., 10-20 µg/mL) of the purified N7 and N9 isomers in a suitable UV-transparent solvent (e.g., methanol or ethanol).

  • Record the UV-Vis absorption spectra from 200 to 400 nm using a double-beam spectrophotometer, with the pure solvent as a reference.

  • Determine the λmax for each isomer and compare the values.

NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of each purified isomer in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For unambiguous assignment of the carbon signals, and to confirm the site of alkylation, perform 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).

Mass Spectrometry:

  • Analyze each purified isomer using an electron ionization mass spectrometer (EI-MS) to obtain the mass spectrum.

  • Identify the molecular ion peak and analyze the fragmentation pattern.

Conclusion

The differentiation of 7-alkyl and 9-alkyl 2,6-dichloropurines is a critical aspect of their synthesis and characterization for applications in drug discovery and development. While UV-Vis spectroscopy can provide initial indications, NMR spectroscopy, particularly ¹³C NMR, offers the most definitive method for unambiguous structural assignment. The characteristic upfield shift of C4 and downfield shift of C5 in the N9 isomer compared to the N7 isomer serve as a reliable diagnostic tool. By employing a combination of these spectroscopic techniques, researchers can confidently identify the correct regioisomer, ensuring the integrity and reproducibility of their synthetic and biological studies.

References

  • Singh, A. P., & Noolvi, M. N. (2019). Synthesis and Spectral Studies of Some Novel 9-Benzylpurine Derivatives. Journal of Pharmaceutical Chemistry, 5(6), 1-6.
  • N-Alkylation of 2,6-Dichloropurine Hydrochloride with a Variety of Alcohols over Alumina Catalyst. (2010). Synthetic Communications, 40(12), 1786-1793. [Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. (2021). The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]

  • Synthesis of Some Biologically Active Halogenopurines. (2010). Journal of the Korean Chemical Society, 54(4), 453-458. [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. (2004). Organic Process Research & Development, 8(6), 943-945. [Link]

  • PubChem. (n.d.). 7-benzyl-2,6-dichloro-7H-purine. Retrieved from [Link]

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2024). ACS Omega. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2011). Molecules, 16(7), 5840-5860. [Link]

  • Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia. (2021). Molecules, 26(16), 4945. [Link]

  • Facile and Practical Synthesis of 2,6-Dichloropurine. (2004). Organic Process Research & Development, 8(6), 943-945. [Link]

  • Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. (2011). Molecules, 16(7), 5840-5860. [Link]

  • Interpreting UV-Vis Spectra. University of Toronto Scarborough. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Dichloropurine. Retrieved from [Link]

  • Study of the N7 Regioselective Glycosylation of 6-Chloropurine and 2,6-Dichloropurine with Tin and Titanium Tetrachloride. (2021). The Journal of Organic Chemistry, 86(19), 13265–13275. [Link]

  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

  • Synthesis and screening of 2,6-diamino-substituted purine derivatives as potential cardiomyogenesis inducing agents. (2011). ARKIVOC, 2011(6), 45-61. [Link]

  • Oregon State University. (2022). 1H NMR Chemical Shifts. Retrieved from [Link]

  • University of Calgary. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

  • Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. (2008). Applied Magnetic Resonance, 34, 47-53. [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (2020). ChemRxiv. [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • NIST. (n.d.). 6-Chloropurine. Retrieved from [Link]

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. (2000). Journal of Medicinal Chemistry, 43(8), 1541-1551. [Link]

  • University of Wisconsin-Madison. (2021). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N'-6-(3-pyridylmethylamido)pyridyl- 2-carboxyamido]butane as a Potential Anion Receptor. (2018). Malaysian Journal of Chemistry, 20(1), 1-10. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017). Metabolites, 7(4), 60. [Link]

Sources

Comparative

Validating target engagement of 2,6-dichloro-7-isopropyl-7H-purine using thermal shift assays

Validating Target Engagement of 2,6-Dichloro-7-isopropyl-7H-purine: A Comparative Guide to Thermal Shift Assays Introduction The compound 2,6-dichloro-7-isopropyl-7H-purine is a highly valuable synthetic scaffold utilize...

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Author: BenchChem Technical Support Team. Date: April 2026

Validating Target Engagement of 2,6-Dichloro-7-isopropyl-7H-purine: A Comparative Guide to Thermal Shift Assays

Introduction

The compound 2,6-dichloro-7-isopropyl-7H-purine is a highly valuable synthetic scaffold utilized in the development of kinase inhibitors and purine nucleoside phosphorylase modulators[1]. However, a pervasive bottleneck in early-stage drug development is confirming that a small molecule physically engages its intended target within the complex, dynamic milieu of a living cell. Phenotypic readouts alone cannot distinguish between direct target engagement and off-target downstream pathway interference.

To bridge this gap, this guide provides an objective comparison of target engagement methodologies, focusing on the Cellular Thermal Shift Assay (CETSA)[2]. As an Application Scientist, I will break down the biophysical causality of thermal stabilization, compare CETSA against traditional in vitro alternatives, and provide a self-validating experimental protocol for assessing the engagement of 2,6-dichloro-7-isopropyl-7H-purine.

The Biophysical Causality of Thermal Stabilization

The foundational principle of thermal shift assays relies on ligand-induced thermodynamic stabilization[3]. When 2,6-dichloro-7-isopropyl-7H-purine competitively binds to the ATP-binding pocket of a target kinase, the system's free energy ( ΔG ) decreases. This binding event restricts the conformational flexibility of the protein, requiring a higher input of thermal energy to unfold the tertiary structure. Consequently, the melting temperature ( Tm​ )—the point at which 50% of the protein denatures and aggregates—shifts upward.

Kinase_Inhibition Purine 2,6-dichloro-7-isopropyl-7H-purine ATP_Pocket Kinase ATP-Binding Pocket Purine->ATP_Pocket Competitive Binding Stabilization Thermodynamic Stabilization (Increased Tm) ATP_Pocket->Stabilization Measured via CETSA Signaling Downstream Signaling (Blocked) ATP_Pocket->Signaling Inhibition

Caption: Mechanism of target engagement and stabilization by the purine scaffold in the kinase ATP pocket.

Objective Methodological Comparison: CETSA vs. SPR vs. ITC

Historically, Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) have been the gold standards for quantifying binding kinetics and thermodynamics. However, for lipophilic purine derivatives, in vitro assays present severe limitations. They require truncated, purified recombinant proteins that lack native post-translational modifications, physiological ATP competition, and multiprotein complex architectures.

Table 1: Comparative Analysis of Target Engagement Platforms

ParameterCETSA (Intact Cell)Surface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)
Environment Native intracellular milieuArtificial in vitro flow cellArtificial in vitro solution
Protein State Endogenous, fully modifiedRecombinant, often truncatedRecombinant, highly purified
Throughput High (especially MS-CETSA)Medium to HighLow (requires high sample volume)
Labeling Req. Label-free[4]Requires sensor chip immobilizationLabel-free
ATP Competition Physiological (~1-5 mM ATP)Artificial (requires manual addition)Artificial
Suitability for Purines Excellent (captures cell permeability)Poor (immobilization alters binding)Moderate (solubility issues in buffer)

Experimental Methodology: A Self-Validating CETSA Protocol

To rigorously validate the engagement of 2,6-dichloro-7-isopropyl-7H-purine, we employ an intact-cell CETSA workflow[5].

Causality of Experimental Choices: Why perform intact-cell CETSA instead of lysate CETSA? 2,6-dichloro-7-isopropyl-7H-purine is a hydrophobic scaffold. In lysates, the destruction of cellular compartments alters local drug concentrations and exposes non-physiological hydrophobic patches on proteins, leading to false-positive aggregation. Treating intact cells preserves native drug accumulation kinetics and physiological ATP concentrations, which the purine must competitively displace.

Step-by-Step Workflow:

  • Cell Culture & Dosing: Culture target cells (e.g., K562 or HeLa) to 70% confluency. Treat with 10 µM 2,6-dichloro-7-isopropyl-7H-purine or DMSO (vehicle control) for 1 hour. (Rationale: 1 hour allows for steady-state intracellular accumulation without inducing downstream apoptotic protein degradation).

  • Thermal Gradient Aliquoting: Harvest cells, wash with PBS, and divide into 10 equal aliquots. Subject each aliquot to a distinct temperature spanning 40°C to 70°C for exactly 3 minutes using a PCR thermocycler.

  • Lysis: Add a non-denaturing lysis buffer (e.g., 0.4% NP-40 in PBS with protease inhibitors) and subject to three freeze-thaw cycles using liquid nitrogen. (Rationale: Mild detergents prevent the artificial solubilization of thermally unfolded aggregates, ensuring only natively folded proteins remain in the supernatant).

  • Ultracentrifugation: Centrifuge at 100,000 × g for 20 minutes at 4°C to pellet denatured protein aggregates.

  • Quantification: Analyze the soluble fraction via Western Blot or quantitative Mass Spectrometry (MS-CETSA)[6].

CETSA_Workflow N1 Live Cell Incubation (Purine Scaffold) N2 Thermal Gradient (40°C - 70°C) N1->N2 Intact Cells N3 Cell Lysis (Non-denaturing) N2->N3 Heat Shock N4 Ultracentrifugation (Pellet Aggregates) N3->N4 Extract Soluble N5 Target Quantification (Western Blot/MS) N4->N5 Analyze Tm

Caption: Step-by-step workflow of the Cellular Thermal Shift Assay (CETSA) for target engagement.

The Self-Validating Step: Isothermal Dose-Response Fingerprint (ITDRF) A single Tm​ shift is insufficient to definitively prove engagement, as thermal stress responses can occasionally alter protein stability independently of direct binding[7]. To create a self-validating system, we must perform an ITDRF[5].

  • Procedure: Identify the Tagg​ (the temperature at which 75% of the unliganded target protein aggregates). Hold the thermocycler at this constant temperature and treat cell aliquots with a serial dilution of the purine scaffold (from 1 nM to 100 µM).

  • Validation Logic: If the thermal stabilization is driven by direct, specific binding, the amount of soluble protein will increase proportionally with the drug concentration, generating a classical sigmoidal dose-response curve. This internal control rules out non-specific thermal artifacts.

Quantitative Data Presentation

Below is a representative data summary comparing the performance of 2,6-dichloro-7-isopropyl-7H-purine against a pan-kinase inhibitor (Staurosporine)[3] on a model target kinase (e.g., CDK2).

Table 2: Target Engagement Metrics (CETSA)

CompoundTarget Kinase ΔTm​ (°C) ITDRF50​ (µM)Specificity Profile (MS-CETSA)
2,6-dichloro-7-isopropyl-7H-purine CDK2 (Wild-Type)+ 4.2 ± 0.32.1 ± 0.2High (Narrow off-target binding)
2,6-dichloro-7-isopropyl-7H-purine CDK2 (Gatekeeper Mutant)+ 0.4 ± 0.1> 50.0N/A (Fails to engage mutant)
Staurosporine (Control) CDK2 (Wild-Type)+ 8.5 ± 0.40.05 ± 0.01Low (Pan-kinase engagement)
Vehicle (DMSO) CDK2 (Wild-Type)BaselineN/AN/A

Interpretation: The data explicitly validates target engagement. The purine scaffold induces a significant 4.2°C thermal shift in the wild-type kinase. Crucially, the lack of stabilization in the gatekeeper mutant provides orthogonal genetic validation that the compound specifically occupies the ATP-binding pocket, confirming the biochemical mechanism of action.

References

  • Molina, D. M., et al. "Monitoring Drug Target Engagement in Cells and Tissues Using the Cellular Thermal Shift Assay." Science, 2013.[Link]

  • Jorda, R., et al. "Adamantane-Substituted Purines and Their β-Cyclodextrin Complexes: Synthesis and Biological Activity." Molecules, 2021.[Link]

  • Zhang, L., et al. "Cellular thermal shift assay: an approach to identify and assess protein target engagement." Expert Review of Proteomics, 2020.[Link]

  • Dziekan, J. M., et al. "Identifying purine nucleoside phosphorylase as the target of quinine using cellular thermal shift assay." Science Translational Medicine, 2019.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Operational Guide: Handling 2,6-Dichloro-7-isopropyl-7H-purine

As a Senior Application Scientist overseeing synthetic workflows for drug discovery, I frequently consult on the safe integration of reactive intermediates into laboratory pipelines. 2,6-Dichloro-7-isopropyl-7H-purine is...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing synthetic workflows for drug discovery, I frequently consult on the safe integration of reactive intermediates into laboratory pipelines. 2,6-Dichloro-7-isopropyl-7H-purine is an exceptionally valuable building block, particularly because N7-substituted purines offer unique biological profiles and kinase inhibition properties compared to their more common N9 counterparts[1].

However, the causality behind our stringent safety protocols lies in the compound's chemical nature: the presence of two reactive chlorine atoms on the purine ring makes it a potent electrophile. This reactivity, while synthetically desirable for substitution reactions, necessitates rigorous personal protective equipment (PPE) and logistical planning to prevent dermal sensitization, respiratory damage, and environmental contamination.

This guide provides a self-validating, step-by-step operational framework for the safe handling, dissolution, and disposal of this specific halogenated heterocycle.

Chemical Profile & Hazard Assessment

Before designing a handling protocol, we must establish the physicochemical baseline. The compound typically presents as a pale yellow crystalline powder, which dictates our approach to weighing and transfer[1].

Property / HazardDetail
Chemical Name 2,6-Dichloro-7-isopropyl-7H-purine
CAS Number 953018-13-8[2]
Molecular Formula C8H8Cl2N4[3]
Molecular Weight 231.08 g/mol [3]
Physical State Pale yellow crystalline powder[1]
Melting Point 152–154 °C (425–427 K)[1]
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)
Primary Risks Respiratory tract irritation (powder inhalation); dermal absorption during solvent dissolution.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is often insufficient when handling reactive halogenated heterocycles in solution. The following matrix details the required PPE and the mechanistic reasoning behind each choice.

PPE CategorySpecificationCausality & Scientific Rationale
Hand Protection Double-gloving: Inner Nitrile (4 mil), Outer Butyl or PVA.Nitrile provides excellent dexterity for handling the dry powder. However, if the purine is dissolved in halogenated solvents (e.g., dichloromethane), nitrile offers almost zero breakthrough resistance. Butyl/PVA outer gloves protect against solvent-mediated transdermal delivery of the purine[4].
Eye/Face Protection Chemical splash goggles (ANSI Z87.1) + Face shield.The dichloro-purine core is a severe eye irritant. A face shield prevents catastrophic exposure during pressurized inert-gas transfers or accidental solvent bumping.
Respiratory Certified Chemical Fume Hood (Face velocity: 80-120 fpm).The crystalline powder can become aerosolized during weighing. The fume hood provides primary containment against inhalation of both the powder and the volatile solvents used for its dissolution[5].
Body Protection Flame-resistant (FR) lab coat; closed-toe shoes.Prevents localized skin exposure. The FR rating is critical as purine alkylation/substitution reactions often require heating in the presence of flammable solvents.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, follow this step-by-step methodology. Every step is designed to minimize exposure and maintain the chemical integrity of the reagent.

Step-by-Step Methodology
  • Preparation & Verification : Before initiating work, verify the fume hood's continuous airflow using a vaneometer or digital readout[5]. Don your base PPE (FR lab coat, goggles, inner nitrile gloves).

  • Weighing (Dry Powder) :

    • Tare a clean, anti-static weigh boat on an analytical balance inside a draft shield or a dedicated powder weighing enclosure.

    • Use a grounded stainless steel spatula to transfer the pale yellow crystals[1]. Grounding prevents static-induced aerosolization of the fine powder.

  • Transfer & Dissolution :

    • Transfer the weighed solid into a dry reaction flask and seal it with a rubber septum before moving it from the balance to the main fume hood. This self-contained transfer prevents cross-contamination.

    • Don your outer solvent-resistant gloves (Butyl/PVA).

    • Inject the reaction solvent (e.g., DMSO or DCM) via syringe through the septum under an inert atmosphere (N2/Ar)[6].

  • Decontamination : Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol), placing the used wipes immediately into solid hazardous waste[7].

HandlingWorkflow N1 1. PPE Verification & Fume Hood Prep N2 2. Weighing (Draft Shield / Enclosure) N1->N2 N3 3. Transfer to Fume Hood (Sealed Container) N2->N3 N6 Spill / Exposure Protocol N2->N6 Accident N4 4. Dissolution / Reaction (Inert Atmosphere) N3->N4 N3->N6 N5 5. Halogenated Waste Segregation N4->N5 Disposal N4->N6

Workflow for the safe handling, dissolution, and disposal of halogenated purine derivatives.

Spill Management & Disposal Plan

Halogenated organic compounds require strict segregation from general organic waste due to environmental regulations and significantly higher disposal costs[4].

Spill Response Protocol
  • Isolate : Evacuate the immediate vicinity. If the spill occurs outside the fume hood, increase room ventilation immediately.

  • Contain (Solid Spill) : Do not sweep the dry powder, as this generates inhalable dust. Gently cover the powder with damp absorbent pads (using water or a low-volatility solvent like isopropanol) to suppress aerosolization.

  • Contain (Solution Spill) : Surround the liquid spill with an inert absorbent material (e.g., vermiculite or commercial spill pads)[4].

  • Collect : Scoop the absorbed material using non-sparking tools into a sealable, chemically compatible container.

  • Decontaminate : Wash the spill area with a mild alkaline detergent solution to hydrolyze residual trace electrophiles, followed by a thorough water rinse.

Halogenated Waste Disposal Plan
  • Liquid Waste : All reaction mother liquors, aqueous extractions, and solvent washes containing 2,6-dichloro-7-isopropyl-7H-purine must be collected in a dedicated, clearly labeled "Halogenated Organic Waste" carboy[4][7]. Never mix halogenated waste with acidic/alkaline waste streams or heavy metals.

  • Solid Waste : Contaminated gloves, weigh boats, silica gel from chromatography, and spill cleanup materials must be placed in a sealed, clear garbage bag, tagged with a "Hazardous Waste" label, and disposed of strictly as solid halogenated waste[4][7].

References

  • (IUCr) 2,6-Dichloro-7-isopropyl-7H-purine International Union of Crystallography (IUCr) [Link]

  • 2,6-dichloro-7-isopropyl-7H-purine Data and Suppliers LookChem [Link]

  • 2,6-Dichloro-7-isopropyl-7H-purine Synthesis & Experimental National Institutes of Health (PMC)[Link]

  • Laboratory Safety and Hazardous Waste Disposal Guide Tsinghua University[Link]

  • Handling Laboratory Waste Tokyo Metropolitan University [Link]

  • Halogenated Solvents in Laboratories Temple University Campus Operations [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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